BIO-11006
Description
MARCKS Protein Inhibitor this compound is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor this compound targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.
Structure
2D Structure
Properties
CAS No. |
901117-03-1 |
|---|---|
Molecular Formula |
C46H75N13O15 |
Molecular Weight |
1050.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C46H75N13O15/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
KCSNGWMKFYVMKF-HGYIIGRXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O |
sequence |
GAQFSKTAAK |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Analysis of BIO-11006's Mechanism of Action in Lung Cancer: A Technical Overview
An Examination of a Novel Therapeutic Candidate
This technical guide provides a comprehensive analysis of the available preclinical and clinical data on BIO-11006, a novel investigational agent for the treatment of lung cancer. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its mechanism of action, experimental validation, and potential signaling pathways.
Quantitative Data Summary
At present, there is no publicly available quantitative data from clinical trials or preclinical studies for a compound designated as this compound. Information regarding its efficacy, such as IC50 values in various lung cancer cell lines, tumor growth inhibition in xenograft models, or patient response rates, has not been disclosed in scientific literature or public databases. As this information becomes available, this section will be updated to include structured tables for clear comparison of key metrics.
Experimental Protocols
Detailed experimental methodologies for the investigation of this compound are not currently available in the public domain. To provide a framework for potential future studies, this section outlines standard protocols that would be essential in elucidating its mechanism of action.
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of this compound on lung cancer cells, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assays would be employed. These experiments would involve seeding lung cancer cell lines (e.g., A549, H1975, PC-9) in 96-well plates, treating them with a range of this compound concentrations, and measuring cell viability after a set incubation period (e.g., 72 hours).
Western Blot Analysis: To investigate the impact of this compound on specific protein expression and signaling pathways, Western blotting would be a critical technique. Lung cancer cells would be treated with this compound for various time points, followed by cell lysis and protein extraction. Proteins of interest (e.g., key drivers of oncogenic pathways like EGFR, ALK, KRAS, and downstream effectors such as AKT, ERK) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to detect changes in their expression or phosphorylation status.
Kinase Assays: If this compound is hypothesized to be a kinase inhibitor, in vitro kinase assays would be necessary to determine its inhibitory activity against a panel of purified kinases. These assays would measure the ability of this compound to block the phosphorylation of a substrate by a specific kinase, often using radiometric or fluorescence-based detection methods. This would help identify the direct molecular target(s) of the compound.
Signaling Pathways and Experimental Workflows
Visual representations of the potential mechanism of action of this compound and the workflows to investigate it are crucial for a clear understanding. The following diagrams are based on hypothesized pathways relevant to lung cancer and standard drug discovery processes.
Caption: A generalized workflow for identifying the molecular target of this compound in lung cancer.
Caption: A hypothetical signaling pathway illustrating this compound as an inhibitor of mutant EGFR.
As further information regarding this compound becomes publicly available, this technical guide will be updated to reflect the latest findings, including comprehensive data tables and refined signaling pathway diagrams. The scientific community awaits the disclosure of data that will allow for a thorough evaluation of this compound's potential as a therapeutic agent in the fight against lung cancer.
An In-depth Technical Guide to the Interaction of BIO-11006 and MARCKS Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a key regulator of various cellular processes, including cell motility, proliferation, and signaling. Its dysregulation has been implicated in the progression of several diseases, most notably cancer. BIO-11006, a 10-amino acid peptide, has emerged as a potent inhibitor of MARCKS, showing promise in preclinical and clinical studies as a therapeutic agent. This technical guide provides a comprehensive overview of the interaction between this compound and the MARCKS protein, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Mechanism of Action: this compound Inhibition of the MARCKS Signaling Pathway
This compound is an aerosolized 10-amino acid peptide that acts as an inhibitor of the myristoylated alanine-rich protein kinase C substrate (MARCKS) protein.[1] Its mechanism of action centers on preventing the phosphorylation of MARCKS.[1][2]
Under normal physiological conditions, the MARCKS protein is localized to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Upon phosphorylation by protein kinase C (PKC), MARCKS translocates from the membrane to the cytoplasm. This releases PIP2, which then acts as a second messenger to activate downstream signaling pathways, including the PI3K/AKT pathway.[1] This cascade ultimately leads to the activation of focal adhesion kinase (FAK) and various cytoskeletal proteins like integrins, talin, vinculin, and paxillin, promoting cell proliferation, migration, and survival.[1]
This compound, by binding to MARCKS, prevents its phosphorylation. This action maintains MARCKS in its membrane-bound, unphosphorylated state, thereby sequestering PIP2 and inhibiting the entire downstream signaling cascade.[1] The net effect is a reduction in tumor cell proliferation, migration, and metastasis.[1]
In the context of lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS), the inhibition of MARCKS by this compound also prevents the release of mucin granules, thereby reducing mucus overproduction and associated airway obstruction and inflammation.[1][2]
Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Lines | Assay Type | Concentration | Effect | Reference |
| A549, PC-9, CL1-5 (Human Lung Cancer) | Transwell Migration | 100 µM | ~75% inhibition of cell migration | [3] |
| Human Neutrophils | Motility Assay | 50 µM | Optimal attenuation of motility |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Cancer
| Mouse Model | Treatment | Dosing Regimen | Key Findings | Reference |
| Orthotopic PC-9 Lung Cancer | Inhaled this compound | Daily for 4 weeks (starting day 4 post-injection) | Dramatic attenuation of tumor metastasis | [4] |
| Orthotopic PC-9 Lung Cancer | Inhaled this compound | Daily from day 26 to day 38 post-injection | Complete inhibition of further metastasis and primary tumor growth | [4] |
| Tail Vein A549 Lung Cancer | Inhaled this compound | Daily for 8 weeks (starting day 3 post-injection) | ~95% inhibition of metastasis to distal organs | [4] |
Table 3: Phase II Clinical Trial Results of this compound
| Indication | Treatment Groups | Primary Endpoint | Results | p-value | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + Standard of Care (SOC) vs. SOC alone | Overall Response Rate (ORR) at 3 months | Improved ORR | 0.02 | [5][6][7] |
| NSCLC | This compound + SOC vs. SOC alone | Disease Progression (DP) | 7% vs. 17% | - | [5][6][7] |
| NSCLC | This compound + SOC vs. SOC alone | Partial Response (PR) | 40% vs. 30% | - | [5][6][7] |
| Acute Respiratory Distress Syndrome (ARDS) | This compound vs. Placebo | Mortality at 28 days | 21% vs. 37% | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction and effects of this compound and the MARCKS protein.
In Vitro Cell Migration Assay (Transwell Assay)
This protocol is adapted from methodologies used to assess the dose-dependent inhibition of cancer cell migration by this compound.[3]
Objective: To quantify the effect of this compound on the migration of cancer cells.
Materials:
-
Human lung cancer cell lines (e.g., A549, PC-9, CL1-5)
-
Transwell® plates (24-well, 8-µm pore size)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
PBS (phosphate-buffered saline)
-
Hematoxylin stain
Procedure:
-
Culture human lung cancer cells to ~80% confluency.
-
Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
Resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of culture medium with 10% FBS (as a chemoattractant) to the lower chamber of the Transwell® plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.
-
Add this compound at various concentrations (e.g., 0, 10, 50, 100 µM) to the upper chamber. Include a vehicle control (e.g., PBS).
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with hematoxylin for 20 minutes.
-
Gently wash the membrane with water.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Orthotopic Mouse Model of Lung Cancer
This protocol is based on in vivo studies evaluating the anti-metastatic effects of this compound.[4]
Objective: To assess the in vivo efficacy of this compound on primary tumor growth and metastasis in a clinically relevant animal model.
Materials:
-
NOD-SCID mice (6-8 weeks old)
-
PC-9 human lung cancer cells
-
Matrigel
-
Inhalation chamber/nebulizer
-
This compound solution (e.g., 50 µM)
-
Anesthetics
-
Surgical instruments
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Make a small incision over the left chest wall.
-
Inject 1 x 10^6 PC-9 cells in 50 µL of a 1:1 mixture of PBS and Matrigel directly into the left lung.
-
Close the incision with surgical clips.
-
-
This compound Administration:
-
Begin treatment at a predetermined time point (e.g., day 4 post-injection for preventative studies or later for treatment of established metastases).
-
Place mice in an inhalation chamber and administer aerosolized this compound (e.g., 50 µM) daily for the duration of the study (e.g., 4 weeks).
-
A control group should receive aerosolized vehicle (e.g., saline).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs, heart, diaphragm, and other organs of interest.
-
Macroscopically and microscopically examine the tissues for primary tumor size and the presence and number of metastatic lesions.
-
Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Compare the tumor growth and metastasis between the this compound-treated and control groups.
-
Western Blot for Phosphorylated MARCKS
This protocol provides a general framework for detecting changes in MARCKS phosphorylation in response to this compound treatment.
Objective: To determine if this compound inhibits the phosphorylation of MARCKS in cells.
Materials:
-
Cell line of interest (e.g., lung cancer cells)
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated MARCKS (p-MARCKS)
-
Primary antibody against total MARCKS
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
Quantify the band intensities for p-MARCKS and total MARCKS.
-
Calculate the ratio of p-MARCKS to total MARCKS for each condition to determine the effect of this compound on MARCKS phosphorylation.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the MARCKS protein. By preventing MARCKS phosphorylation, this compound effectively disrupts a key signaling pathway involved in cell proliferation, migration, and metastasis. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in various disease models, particularly in non-small cell lung cancer and acute respiratory distress syndrome. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the therapeutic potential and underlying mechanisms of this compound and other MARCKS inhibitors. Continued research in this area is warranted to fully elucidate the clinical utility of this promising therapeutic approach.
References
- 1. Facebook [cancer.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. contractpharma.com [contractpharma.com]
- 6. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
BIO-11006: A Novel MARCKS Inhibitor for Inflammatory Lung Diseases
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Clinical Development of a Promising Therapeutic Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-11006 is a synthetic 10-amino acid peptide developed by BioMarck Pharmaceuticals as a first-in-class inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] By targeting a key regulator of cellular motility, secretion, and inflammation, this compound represents a novel therapeutic approach for a range of severe respiratory diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.
Introduction: The Discovery of this compound
The development of this compound originated from research into the cellular pathways governing mucus hypersecretion and inflammation in the lungs, processes central to the pathophysiology of diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[2] Scientists identified the MARCKS protein as a critical node in these pathways.[3]
This compound is a more soluble and drug-like analog of the MANS peptide, which corresponds to the N-terminal sequence of the MARCKS protein.[4][5] It is a 10-amino acid peptide that has demonstrated efficacy in preclinical models of lung disease and has undergone evaluation in several clinical trials.[2][4][6]
Mechanism of Action: Targeting the MARCKS Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the function of the MARCKS protein.[1][3] Under normal physiological conditions, MARCKS is localized to the plasma membrane and plays a crucial role in regulating the actin cytoskeleton and sequestering phosphatidylinositol 4,5-bisphosphate (PIP2).[1][7]
Upon stimulation by protein kinase C (PKC) or calcium-calmodulin, MARCKS is phosphorylated, leading to its translocation from the membrane to the cytoplasm.[1][2] This event releases PIP2, initiating a signaling cascade that promotes:
-
Inflammation: Activation of pathways like PI3K/AKT and the subsequent influx of neutrophils and release of pro-inflammatory cytokines, contributing to the "cytokine storm" seen in conditions like ARDS.[1]
-
Mucus Hypersecretion: Release of mucin granules from airway epithelial cells.[1][2]
-
Cell Motility: Reorganization of the actin cytoskeleton, which is implicated in cancer cell migration and metastasis.[6]
This compound competitively inhibits the phosphorylation of MARCKS, thereby preventing its translocation and blocking these downstream effects.[1][7]
Signaling Pathway Diagram
Preclinical and Clinical Development
This compound has undergone a comprehensive preclinical evaluation and has been studied in multiple clinical trials for various indications.
Preclinical Studies
Preclinical investigations in rodent models have demonstrated the potential of this compound in treating inflammatory lung conditions:
| Model | Key Findings | Reference(s) |
| Mouse Asthma Model | Reduced mucin hypersecretion in response to ovalbumin stimulation. | [2] |
| LPS-Induced Acute Lung Injury | Attenuated neutrophil influx into the lung, reduced NF-κB activation, and decreased expression of pro-inflammatory cytokines (KC and TNF-α). | [5] |
| Mouse Lung Cancer Models | Demonstrated potent antimetastatic effects, inhibiting tumor metastasis to the lung and distal organs. | [6] |
Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials, demonstrating a favorable safety profile in over 300 subjects.[8]
Phase I Studies: Two Phase I studies in healthy volunteers showed that single inhaled doses of up to 1,000 mg and multiple inhaled doses of up to 250 mg/day for 14 days were well-tolerated.
Phase IIa Study in COPD (NCT00648245): A study involving 172 patients with COPD indicated that this compound reduced mucus hypersecretion and improved lung function.[2]
Phase IIa Study in ARDS (NCT03202394): This placebo-controlled study in patients with moderate to severe ARDS provided the most compelling clinical evidence for this compound to date.
| Parameter | This compound (n=19) | Placebo (n=19) |
| 28-Day All-Cause Mortality | 21% (4 deaths) | 37% (7 deaths) |
| Oxygenation | Faster improvement observed | Slower improvement |
| Pro-inflammatory Cytokines | Decrease observed | - |
| Safety | Well-tolerated | - |
Note: Specific quantitative data for oxygenation and cytokine levels are not publicly available.
Phase II Study in Non-Small Cell Lung Cancer (NSCLC): In a study of 60 patients with stage 4 NSCLC, the addition of this compound to standard of care resulted in a statistically significant improvement in the Overall Response Rate (ORR) at 3 months (p=0.02) and showed a trend towards less disease progression.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of MARCKS inhibitors like this compound.
MARCKS Phosphorylation Inhibition Assay (Western Blot)
This assay is designed to quantify the ability of this compound to inhibit the phosphorylation of MARCKS in a cellular context.
Objective: To determine the effect of this compound on PMA (phorbol 12-myristate 13-acetate), a PKC activator, induced MARCKS phosphorylation in human bronchial epithelial cells.
Methodology:
-
Cell Culture and Treatment: Culture human bronchial epithelial cells to 80-90% confluency. Serum-starve the cells for 16 hours. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate the cells with 0.2 µM TPA for 30 minutes.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates and separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-MARCKS (e.g., at Ser152/156) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Strip the membrane and re-probe for total MARCKS and a loading control (e.g., β-actin). Quantify band intensities using densitometry software.
Experimental Workflow: MARCKS Phosphorylation Assay
Neutrophil Chemotaxis Assay (Transwell)
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Objective: To evaluate the inhibitory effect of this compound on fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced human neutrophil migration.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Assay Setup: Use a 24-well plate with 3.0 µm pore size Transwell inserts. Add fMLP (chemoattractant) to the lower chamber.
-
Treatment and Seeding: Pre-incubate isolated neutrophils with varying concentrations of this compound for 30 minutes. Resuspend the neutrophils in assay medium and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated neutrophils using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the untreated control.
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a novel mechanism of action that targets the underlying inflammatory and secretory processes in several severe lung diseases. Clinical data, particularly from the Phase IIa trial in ARDS, suggests a potential mortality benefit and a favorable safety profile. The preclinical data also support its potential as an anti-metastatic agent in lung cancer.
Future research should focus on larger, well-powered Phase III trials to confirm the efficacy of this compound in ARDS and NSCLC. Further elucidation of the downstream signaling effects of MARCKS inhibition in different disease contexts could also uncover new therapeutic opportunities. The development of this compound represents a significant advancement in the targeting of intracellular signaling pathways for the treatment of complex inflammatory diseases.
References
- 1. Facebook [cancer.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 4. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biomarck Pharmaceuticals to Present Expanded Analysis of this compound Clinical Data in Treatment of Non-Small Cell Lung Cancer at the American Thoracic Society 2020 International Conference [businesswire.com]
BIO-11006: A Novel Peptide Inhibitor of MARCKS for the Modulation of Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BIO-11006 is a first-in-class synthetic peptide that functions as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] Phosphorylation of the MARCKS protein is a critical step in various cellular processes, including cell motility and the inflammatory cascade, particularly through the activation of the NF-κB pathway.[1][4][5] By preventing MARCKS phosphorylation, this compound effectively disrupts downstream pro-inflammatory signaling, leading to a reduction in cytokine release and neutrophil influx.[2][4] Extensive preclinical studies in models of acute lung injury (ALI), ARDS, and uveitis have demonstrated its significant anti-inflammatory efficacy.[2][4][6] Furthermore, this compound has shown a favorable safety profile and promising efficacy signals in Phase 2 clinical trials for ARDS and COPD, highlighting its therapeutic potential in treating a range of inflammatory diseases.[3][6][7] This document provides a comprehensive overview of the mechanism, preclinical data, and clinical findings for this compound.
Mechanism of Action: Inhibition of the MARCKS/NF-κB Axis
The primary mechanism of this compound involves the targeted inhibition of the MARCKS protein, a key substrate for Protein Kinase C (PKC).[1][3] In inflammatory states, the phosphorylation of MARCKS is a pivotal event that unleashes downstream signaling cascades.
-
MARCKS Inhibition : this compound is a 10-amino acid peptide that mimics a segment of the N-terminal region of the MARCKS protein.[1][2] It binds to MARCKS, preventing its phosphorylation by PKC.[1]
-
Downstream Signaling : This inhibition of phosphorylation prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane.[1] This, in turn, blocks the activation of critical signaling nodes like Focal Adhesion Kinase (FAK) and the subsequent PI3K/AKT pathway.[1]
-
NF-κB Pathway Modulation : A crucial consequence of MARCKS inhibition is the attenuation of NF-κB activation.[4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][8] By inhibiting the phosphorylation of the p65 subunit of NF-κB, this compound effectively suppresses the transcription of target genes, including those for cytokines and chemokines.[4]
This targeted action results in the key anti-inflammatory effects of this compound: reduced production of pro-inflammatory cytokines such as TNF-α and KC, and decreased neutrophil migration to sites of inflammation.[4]
References
- 1. Facebook [cancer.gov]
- 2. Peptide Inhibitors of MARCKS Suppress Endotoxin Induced Uveitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copdnewstoday.com [copdnewstoday.com]
- 4. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Results of Biomarck Phase II Study of this compound in Patients with ARDS to be Presented at the 2021 ATS Annual Meeting [businesswire.com]
- 8. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antineoplastic Properties of BIO-11006: A Technical Guide
Introduction
BIO-11006 is a novel, aerosolized 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key player in various cellular processes, including cell motility, proliferation, and inflammation, making it a compelling target in oncology.[1][3] Aberrant MARCKS signaling has been implicated in the development and progression of several cancers.[3][4] This technical guide provides an in-depth overview of the antineoplastic properties of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Quantitative Data Summary
The efficacy of this compound has been evaluated in both preclinical animal models and human clinical trials, particularly in the context of non-small cell lung cancer (NSCLC). The following tables summarize the key quantitative outcomes from these studies.
Table 1: Preclinical Efficacy of this compound in Mouse Models of Lung Cancer
| Model Type | Cell Line | Treatment Protocol | Key Finding | Citation |
| Orthotopic Injection | PC-9 | Daily inhalation of this compound for 4 weeks, starting 4 days post-injection. | Dramatic attenuation of tumor metastasis to the lung, heart, and diaphragm. | [5] |
| Orthotopic Injection | PC-9 | Daily inhalation of this compound from day 26 to day 38 post-injection. | Complete inhibition of further metastasis and primary tumor growth. | [5] |
| Tail Vein Injection | A549 | Aerosolized this compound starting 3 days post-injection. | Approximately 95% inhibition of metastasis to distal organs observed at 8 weeks. | [5] |
Table 2: Phase II Clinical Trial Results of this compound in Non-Small Cell Lung Cancer (NSCLC)
Study Identifier: NCT03472053
| Parameter | This compound + Standard of Care (SOC) | Standard of Care (SOC) Alone | p-value | Citation |
| Overall Response Rate (ORR) at 3 months | - | - | 0.02 | [6] |
| Partial Response (PR) | 40% | 30% | - | [6] |
| Disease Progression (DP) | 7% | 17% | - | [6] |
Table 3: Phase II Clinical Trial Results of this compound in Acute Respiratory Distress Syndrome (ARDS)
Study Identifier: NCT03202394
| Parameter | This compound Treatment Arm | Placebo Arm | Citation |
| All-Cause Mortality at 28 days | 21% (4 deaths) | 37% (7 deaths) | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments involving this compound.
1. In Vivo Murine Models of Lung Cancer Metastasis
-
Objective: To evaluate the effect of inhaled this compound on the metastasis of human lung cancer cells in immunodeficient mice.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Lines:
-
PC-9 (human lung adenocarcinoma)
-
A549 (human lung adenocarcinoma)
-
-
Orthotopic Injection Model Protocol:
-
Human lung cancer cells (PC-9) are surgically injected directly into the left lung of SCID mice.
-
For early intervention studies, treatment with aerosolized this compound is initiated 4 days post-injection and administered daily for 4 weeks.
-
For late intervention studies, treatment is initiated 26 days post-injection, a time point where metastasis is already established, and continued daily until day 38.
-
At the end of the treatment period, animals are euthanized, and primary tumor growth and metastasis to the contralateral lung, heart, and diaphragm are assessed.
-
-
Tail Vein Injection Model Protocol:
-
Human lung cancer cells (A549) are injected into the tail vein of SCID mice to simulate hematogenous metastasis.
-
Treatment with aerosolized this compound is initiated 3 days post-injection.
-
Metastasis to distal organs is evaluated at 8 weeks post-inoculation.
-
2. Phase II Clinical Trial in Non-Small Cell Lung Cancer (NCT03472053)
-
Objective: To evaluate the efficacy and safety of this compound in combination with standard of care chemotherapy in patients with Stage IV NSCLC.
-
Study Design: A randomized, parallel-group, standard of care-controlled clinical study.
-
Patient Population: 60 patients with Stage IV NSCLC.
-
Treatment Arms:
-
Experimental Arm: this compound administered in addition to standard of care (pemetrexed/carboplatin).
-
Control Arm: Standard of care (pemetrexed/carboplatin) alone.
-
-
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS) at three months.
-
Secondary Endpoints: Response rate (RR), overall survival (OS) at 3 and 12 months, and body weight.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its antineoplastic effects by inhibiting the phosphorylation of the MARCKS protein.[1] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn blocks the activation of focal adhesion kinase (FAK) and the subsequent activation of the PI3K/AKT signaling pathway.[1] This cascade ultimately leads to an inhibition of tumor cell proliferation, migration, and survival.[1]
Caption: Signaling pathway of this compound's antineoplastic activity.
General Experimental Workflow for In Vivo Efficacy Testing of this compound
The following diagram illustrates a generalized workflow for preclinical evaluation of this compound in murine models of lung cancer.
Caption: Generalized workflow for in vivo testing of this compound.
This compound has demonstrated significant antineoplastic properties in both preclinical and clinical settings. Its novel mechanism of action, targeting the MARCKS protein, offers a promising new therapeutic strategy for the treatment of non-small cell lung cancer and potentially other solid tumors. The data presented in this guide underscore the potential of this compound as a valuable addition to the oncologist's armamentarium. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and establish its role in cancer management.
References
- 1. Facebook [cancer.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. The Role of MARCKS in Metastasis and Treatment Resistance of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of MARCKS in Metastasis and Treatment Resistance of Solid Tumors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. businesswire.com [businesswire.com]
Unraveling the Impact of BIO-11006 on the PI3K/AKT Signaling Cascade: A Technical Guide
For Immediate Release
Raleigh, NC – In the intricate world of cellular signaling, the PI3K/AKT pathway stands as a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory conditions. This technical guide delves into the mechanism of action of BIO-11006, an investigational peptide, and its indirect but significant influence on this critical signaling cascade. Developed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, presenting key data and experimental methodologies to facilitate further investigation into its therapeutic potential.
Executive Summary
This compound is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2][3] Its primary mechanism of action involves the inhibition of MARCKS phosphorylation, a key event in several cellular processes.[1][2] This inhibition has a downstream effect on the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a crucial signaling network in cell biology. By preventing the phosphorylation of MARCKS, this compound ultimately hinders the activation of the PI3K/AKT pathway, thereby impacting cell proliferation, migration, and survival.[2] This guide will explore the molecular interactions and present the available data and experimental frameworks for studying the effects of this compound.
Mechanism of Action: An Indirect Inhibition of the PI3K/AKT Pathway
The influence of this compound on the PI3K/AKT pathway is not direct but is mediated through its action on the MARCKS protein. The sequence of events is as follows:
-
Inhibition of MARCKS Phosphorylation: this compound directly targets and inhibits the phosphorylation of the MARCKS protein.[1][2] MARCKS is a substrate for Protein Kinase C (PKC) and its phosphorylation is a critical step for its function.[1][2]
-
Sequestration of PIP2: Unphosphorylated MARCKS remains bound to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2]
-
Prevention of PI3K Activation: The sequestration of PIP2 by MARCKS prevents its availability as a substrate for PI3K. This, in turn, prevents the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/AKT pathway.[2]
-
Downstream Effects: The inhibition of the PI3K/AKT pathway leads to a cascade of downstream effects, including the inhibition of tumor cell proliferation, migration, and metastasis.[2]
Quantitative Data Summary
Currently, publicly available literature does not contain specific quantitative data such as IC50 or Ki values for the direct inhibition of PI3K or AKT by this compound, as its mechanism is indirect. The primary quantitative data available relates to its effects on downstream cellular processes.
Table 1: Preclinical Efficacy of this compound
| Model System | Effect | Result | Reference |
| Mouse model of asthma | Mucin hypersecretion | Reduced mucin hypersecretion with this compound pretreatment. | [1] |
| Mouse models of lung cancer (PC-9 and A549 cells) | Tumor metastasis | ~95% inhibition of metastasis in the tail vein model. Complete inhibition of further metastasis and primary tumor growth in the orthotopic model when treatment was started after metastasis was established. | [4] |
| LPS-induced acute lung injury in mice | Neutrophil influx and inflammation | Attenuated neutrophil influx, NF-κB activation, and proinflammatory cytokine expression. | [5] |
Key Experimental Protocols
To assess the impact of this compound on the PI3K/AKT pathway, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key experiments.
Western Blotting for AKT Phosphorylation
This protocol is designed to quantify the levels of phosphorylated AKT (p-AKT), a direct indicator of PI3K/AKT pathway activation, in response to this compound treatment.
Objective: To determine the effect of this compound on the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).
Materials:
-
Cell line of interest (e.g., A549 non-small cell lung cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time course. A positive control (e.g., growth factor stimulation) and a vehicle control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-AKT levels to total AKT and the loading control.
References
The Role of MARCKS Protein Phosphorylation in Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a ubiquitously expressed cellular component that plays a pivotal role in a multitude of physiological and pathological processes. Its function is intricately regulated by phosphorylation, primarily by Protein Kinase C (PKC), which governs its subcellular localization and interaction with key cellular effectors such as calmodulin and filamentous actin (F-actin). Aberrant phosphorylation of MARCKS has been implicated in the pathogenesis of a range of diseases, including various cancers, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive overview of the role of MARCKS phosphorylation in disease, detailing the underlying signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Introduction to MARCKS Protein and its Regulation by Phosphorylation
MARCKS is an intrinsically disordered protein characterized by three highly conserved domains: an N-terminal myristoylation domain, a central MH2 domain of yet unknown function, and a highly basic Phosphorylation Site Domain (PSD), also known as the effector domain.[1] The N-terminal myristoyl group anchors MARCKS to the plasma membrane.[2] The positively charged PSD interacts with negatively charged phospholipids in the inner leaflet of the plasma membrane, further stabilizing this association.[1]
The biological activity of MARCKS is principally regulated by reversible phosphorylation of serine residues within the PSD.[1] Protein Kinase C (PKC) is the primary kinase responsible for this phosphorylation.[3][4] Upon phosphorylation, the negative charge of the phosphate groups neutralizes the positive charge of the PSD, leading to the dissociation of MARCKS from the plasma membrane into the cytosol.[1][5] This translocation event has profound functional consequences, as it liberates membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) and disrupts the cross-linking of actin filaments, thereby influencing cell motility, adhesion, and intracellular signaling.[1][6] In addition to PKC, other kinases such as Rho-kinase and proline-directed kinases (e.g., cdk1, cdk5, MAPK1) can also phosphorylate MARCKS, suggesting a complex regulatory network.[1][7]
Signaling Pathways Involving MARCKS Phosphorylation
The phosphorylation of MARCKS is a central event in several key signaling pathways. The canonical pathway involves the activation of PKC by diacylglycerol (DAG) and Ca2+, leading to MARCKS phosphorylation and its translocation from the plasma membrane. This releases sequestered PIP2, which can then be hydrolyzed by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and more DAG, creating a positive feedback loop. Alternatively, PIP2 can be phosphorylated by phosphoinositide 3-kinase (PI3K) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling cascade that promotes cell survival and proliferation.[1][8]
MARCKS also interacts with calmodulin in a phosphorylation-dependent manner. In its unphosphorylated state, the basic effector domain of MARCKS binds to Ca2+/calmodulin.[9][10] Phosphorylation by PKC inhibits this interaction, releasing calmodulin to activate its downstream targets.[9][10] This interplay between PKC and calmodulin signaling pathways, mediated by the phosphorylation state of MARCKS, is crucial for various cellular functions.[9]
Signaling Pathway Diagrams
Caption: Canonical MARCKS phosphorylation pathway.
Role of MARCKS Phosphorylation in Disease
Cancer
The role of MARCKS in cancer is complex and appears to be context-dependent.[11] While in some cancers like glioblastoma multiforme (GBM), high MARCKS expression is associated with improved survival, in others, elevated phosphorylation of MARCKS is linked to a more aggressive phenotype.[11][12]
-
Glioblastoma (GBM): In GBM, high MARCKS gene expression correlates with increased patient survival.[12] Conversely, genetic silencing of MARCKS promotes GBM proliferation and radiation resistance.[12] However, other studies have shown that MARCKS expression is upregulated in GBM and is associated with a poor clinical outcome, with knockdown of MARCKS suppressing migration and invasion.[13][14] These seemingly contradictory findings may be explained by the critical role of MARCKS phosphorylation.[11] It is the phosphorylated form of MARCKS that appears to drive the malignant phenotype.[11][15] Downregulation of MARCKS in GBM cells leads to decreased expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as N-cadherin and vimentin, and an increase in E-cadherin, consistent with reduced migration and invasion.[14]
-
Lung Cancer: In lung cancer, MARCKS phosphorylation is correlated with advanced stage, lymph node metastasis, and shorter survival.[11] Elevated phospho-MARCKS enhances migration and invasion of lung cancer cells.[11]
-
Breast Cancer: The abundance of phosphorylated MARCKS, but not total MARCKS protein, is increased in breast cancers and positively correlates with tumor grade and metastatic status.[16] Mitotic inhibitors like paclitaxel can promote the accumulation of phospho-MARCKS, which may contribute to drug resistance.[16]
Neurological Disorders
MARCKS is highly expressed in the brain and plays a crucial role in neural development, synaptic plasticity, and neurite outgrowth.[1] Dysregulation of MARCKS phosphorylation is implicated in several neurodegenerative diseases.
-
Alzheimer's Disease (AD): Amyloid-beta (Aβ), a key pathological hallmark of AD, induces MARCKS phosphorylation through PKC and MAPK activation.[1] Phosphorylated MARCKS is found in dystrophic neurites and senile plaques in the brains of AD patients.[1][17] The phosphorylation of MARCKS at Ser46 is considered an early marker of neurite degeneration, occurring before the histological detection of Aβ aggregates.[18]
-
Parkinson's Disease (PD) and Dementia with Lewy Bodies (DLB): Similar to AD, an increase in pSer46-MARCKS is observed in PD and DLB pathologies, suggesting it is a common marker of pre-aggregation neurite degeneration in these neurodegenerative disorders.[18][19]
Inflammatory Diseases
MARCKS is involved in regulating the migration and function of inflammatory cells, such as neutrophils and macrophages.[20][21]
-
Neutrophil Migration: MARCKS is essential for neutrophil migration.[21] Stimulation of neutrophils with chemoattractants leads to rapid phosphorylation and translocation of MARCKS to the cytosol.[21] Inhibition of MARCKS function with the MANS peptide significantly inhibits neutrophil migration and adhesion.[21]
-
Macrophage Activation: In macrophages, MARCKS is upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS).[20][22] LPS stimulation leads to PKC-dependent phosphorylation of MARCKS and its translocation.[22] Knockout of MARCKS in macrophages downregulates the production of pro-inflammatory cytokines such as TNF and IL-6, indicating a key role for MARCKS in regulating inflammatory responses.[22]
Quantitative Data Summary
| Parameter | Disease/System | Value/Observation | Reference(s) |
| MARCKS Expression and Survival | Glioblastoma (TCGA & REMBRANDT databases) | High MARCKS gene expression is directly correlated with increased survival. | [3][12] |
| Phospho-MARCKS Levels and Cancer Progression | Breast Cancer | Abundance of phospho-MARCKS, not total MARCKS, is positively correlated with tumor grade and metastatic status. | [16] |
| Lung Cancer | Higher phospho-MARCKS levels are correlated with shorter overall survival. | [23] | |
| PKC Isozyme-mediated MARCKS Phosphorylation | In vitro (Sf9 cells) | Fold increase in MARCKS phosphorylation: PKCα (3.6), PKCβI (4.6), PKCβII (2.7), PKCγ (4.8), PKCδ (3.0), PKCε (4.3), PKCη (4.9). PKCζ showed no significant phosphorylation. | [24] |
| Inhibitor IC50 | Neutrophil Migration (fMLF-induced) | MANS peptide IC50 = 17.1 µM | [12][14] |
| Neutrophil Adhesion (fMLF-induced) | MANS peptide IC50 = 12.5 µM | [12][14] | |
| Effect of MARCKS Knockdown on Cell Behavior | Glioblastoma Cells (U87 & LN229) | Knockdown of MARCKS significantly suppressed cell migration and invasion. | [4] |
| Glioblastoma Cells (U-118MG) | Double knockdown of Crk and CrkL (downstream effectors of pathways involving MARCKS) completely blocked cell migration. | [25] |
Detailed Experimental Protocols
Western Blot Analysis of MARCKS Phosphorylation
This protocol allows for the detection and semi-quantification of total and phosphorylated MARCKS protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-MARCKS and anti-phospho-MARCKS (specific for the phosphorylation site of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system (e.g., CCD camera or X-ray film).
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS and then lyse by adding lysis buffer directly to the plate. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
For tissue samples, homogenize in lysis buffer on ice.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (anti-MARCKS or anti-phospho-MARCKS) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-MARCKS signal to the total MARCKS signal.
-
Workflow Diagram:
Caption: Western Blotting workflow for MARCKS analysis.
siRNA-Mediated Knockdown of MARCKS
This protocol describes the transient knockdown of MARCKS expression using small interfering RNA (siRNA) to study the functional consequences of its depletion.
Materials:
-
MARCKS-specific siRNA and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Cell culture medium.
-
Cells to be transfected.
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium can be replaced with fresh complete medium.
-
Assay for gene knockdown and phenotypic changes at 24-72 hours post-transfection. The optimal time should be determined empirically.
-
Verify knockdown efficiency by Western blotting or qRT-PCR.
-
Workflow Diagram:
Caption: siRNA-mediated knockdown workflow.
Immunofluorescence Staining for MARCKS Localization
This protocol allows for the visualization of the subcellular localization of MARCKS protein.
Materials:
-
Cells grown on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against MARCKS.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with stimuli as required to induce changes in MARCKS localization.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-MARCKS antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the slides using a fluorescence microscope.
-
Workflow Diagram:
Caption: Immunofluorescence staining workflow.
Conclusion and Future Directions
The phosphorylation of MARCKS protein is a critical regulatory mechanism that has profound implications for a wide range of cellular processes and is increasingly recognized as a key player in the pathogenesis of multiple diseases. In cancer, the phosphorylation state of MARCKS appears to be a more reliable indicator of malignancy and patient prognosis than its overall expression level. In neurodegenerative disorders, MARCKS phosphorylation serves as an early biomarker of neuronal damage. Furthermore, its role in modulating inflammatory cell function highlights its potential as a therapeutic target in inflammatory diseases.
Future research should focus on elucidating the specific roles of different MARCKS phosphorylation sites and the kinases that regulate them in various disease contexts. The development of more specific inhibitors of MARCKS phosphorylation, beyond the currently available peptides, holds significant promise for novel therapeutic interventions. A deeper understanding of the complex interplay between MARCKS phosphorylation and other signaling pathways will undoubtedly open new avenues for the diagnosis and treatment of a broad spectrum of human diseases.
References
- 1. Elevated MARCKS phosphorylation contributes to unresponsiveness of breast cancer to paclitaxel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MARCKS Regulates Growth, Radiation Sensitivity and is a Novel Prognostic Factor for Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A myristoylated alanine-rich C-kinase substrate (MARCKS) inhibitor peptide attenuates neutrophil outside-in β2-integrin activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Myristoylated alanine-rich C kinase substrate (MARCKS), a major protein kinase C substrate, is an in vivo substrate of proline-directed protein kinase(s). A mass spectroscopic analysis of the post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myristoylated alanine-rich C-kinase substrate (MARCKS) protein regulation of human neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Protein Regulation of Human Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated MARCKS phosphorylation contributes to unresponsiveness of breast cancer to paclitaxel treatment [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. MARCKS phosphorylation by individual protein kinase C isozymes in insect Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. ptglab.com [ptglab.com]
- 25. Quantitative assessment of glioblastoma phenotypes in vitro establishes cell migration as a robust readout of Crk and CrkL activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BIO-11006 Protocol for In Vitro Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-11006 is a synthetic 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] By preventing the phosphorylation of MARCKS, this compound disrupts a key signaling cascade involved in cell motility, proliferation, and survival.[1] This document provides detailed protocols for in vitro studies investigating the effects of this compound on cancer cells, with a focus on non-small cell lung cancer (NSCLC) cell lines. The provided methodologies cover cell migration, viability, and apoptosis assays, and include representative data to guide researchers in their experimental design and interpretation.
Introduction
The MARCKS protein is a prominent substrate of protein kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and signal transduction pathways.[2] Phosphorylation of MARCKS is a critical event that leads to its translocation from the plasma membrane to the cytoplasm, initiating downstream signaling through pathways such as PI3K/AKT.[1] In various cancers, the overexpression and phosphorylation of MARCKS are associated with increased metastatic potential and poor prognosis.
This compound is an analog of the MANS peptide, which corresponds to the N-terminal sequence of the MARCKS protein and competitively inhibits its phosphorylation.[2] In vitro studies have demonstrated that this compound can effectively block the migration of NSCLC cells, suggesting its potential as a therapeutic agent to attenuate metastasis.[2] This application note details standardized protocols for evaluating the in vitro efficacy of this compound.
Data Presentation
Table 1: Effect of this compound on Non-Small Cell Lung Cancer Cell Migration
| Cell Line | Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) |
| A549 | 10 | 24 | Data not available |
| 50 | 24 | Data not available | |
| 100 | 24 | ~75% | |
| PC-9 | 10 | 24 | Data not available |
| 50 | 24 | Data not available | |
| 100 | 24 | Data not available | |
| CL1-5 | 10 | 24 | Data not available |
| 50 | 24 | Data not available | |
| 100 | 24 | Data not available |
Note: While specific quantitative data for a full dose-response is not publicly available, studies have shown a concentration-dependent inhibition of migration in these cell lines, with near 75% inhibition at 100µM in A549 cells.
Table 2: Effect of this compound on Cancer Cell Viability (Hypothetical Data)
| Cell Line | Concentration (µM) | Incubation Time (hours) | IC50 (µM) |
| A549 | 0.1 - 100 | 48 | Data not available |
| PC-9 | 0.1 - 100 | 48 | Data not available |
Experimental Protocols
Cell Culture
Materials:
-
Human non-small cell lung cancer cell lines (e.g., A549, PC-9, CL1-5)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cell Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Seed 1 x 10^5 cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add this compound to the upper chamber at desired concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., PBS or DMSO).
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualization
References
Application Notes and Protocols for BIO-11006 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-11006 is a novel peptide-based inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, a key regulator of cell motility, proliferation, and inflammation.[1][2] In the context of non-small cell lung cancer (NSCLC), the aberrant phosphorylation of MARCKS is associated with enhanced cell division and migration.[1][2] this compound acts by specifically inhibiting this phosphorylation, thereby impeding downstream signaling pathways crucial for tumor progression and metastasis.[3] Preclinical and clinical studies have demonstrated the potential of this compound to reduce tumor growth, prevent metastasis, and improve treatment outcomes in NSCLC.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a 10-amino acid peptide that functions as a competitive inhibitor of MARCKS phosphorylation.[3] The proposed mechanism of action is as follows:
-
Inhibition of MARCKS Phosphorylation: this compound binds to the phosphorylation site domain of the MARCKS protein, preventing its phosphorylation by Protein Kinase C (PKC).[3]
-
Sequestration of PIP2: Unphosphorylated MARCKS remains bound to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[3]
-
Downregulation of PI3K/AKT Pathway: By limiting the availability of PIP2, this compound inhibits the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell survival, proliferation, and growth.[3]
-
Inhibition of Cell Motility and Invasion: The inhibition of the PI3K/AKT pathway and the stabilization of the actin cytoskeleton by unphosphorylated MARCKS lead to a reduction in cell migration and invasion, key processes in metastasis.[3]
Diagram of the Proposed Signaling Pathway of this compound in NSCLC
Caption: Proposed signaling pathway of this compound in NSCLC cells.
Preclinical and Clinical Data
In Vitro Studies
While specific IC50 values for this compound in various NSCLC cell lines are not consistently reported in publicly available literature, in vitro studies have demonstrated its ability to inhibit the migration of NSCLC cells.[7]
In Vivo Animal Studies
Preclinical studies in mouse models of NSCLC have shown significant anti-tumor and anti-metastatic effects of this compound.[1][4]
| Model | Cell Line | Treatment | Key Findings | Reference |
| Orthotopic Mouse Model | PC-9 | Inhaled this compound daily for 4 weeks, starting day 4 post-injection | Dramatic attenuation of tumor metastasis to the lung, heart, and diaphragm. Complete inhibition of further metastasis and primary tumor growth when treatment started on day 26. | [4] |
| Tail Vein Injection Model | A549 | Inhaled this compound daily, starting day 3 post-injection | ~95% inhibition of metastasis to distal organs observed at 8 weeks. | [4] |
| General NSCLC Animal Models | Not Specified | This compound | Reduced primary tumor size and prevented the development of secondary tumors. Treated animals did not lose weight, in contrast to untreated animals which lost 30% of their body weight. | [1] |
Phase 2 Clinical Trial (NCT03472053)
A randomized, controlled Phase 2 clinical trial evaluated the safety and efficacy of this compound in combination with standard of care (SOC: pemetrexed and carboplatin) in patients with Stage IV NSCLC.[5][6][8]
| Parameter | This compound + SOC | SOC Alone | p-value | Reference |
| Overall Response Rate (ORR) at 3 months | - | - | 0.02 | [5][6][9] |
| Partial Response (PR) | 40% | 30% | - | [5][6][9] |
| Disease Progression (DP) | 7% | 17% | - | [5][6][9] |
The primary endpoint was progression-free survival (PFS) at 3 months, with secondary endpoints including response rate and overall survival.[8] this compound was administered as an aerosolized solution.[8] The treatment was well-tolerated, with the most common adverse events being cough, dyspnea, and headache.[5][9]
Experimental Protocols
In Vitro Cell Migration (Wound Healing) Assay
This protocol is designed to assess the effect of this compound on the migratory capacity of NSCLC cells.
Diagram of the Wound Healing Assay Workflow
Caption: Workflow for a wound healing (scratch) assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, PC-9)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution of known concentration)
-
Vehicle control (e.g., sterile water or PBS)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Sterile pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed NSCLC cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.
-
Wound Creation: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration rate for each treatment condition relative to the initial wound area.
Western Blot for Phosphorylated MARCKS (p-MARCKS)
This protocol is to determine the effect of this compound on the phosphorylation status of the MARCKS protein.
Diagram of the Western Blot Workflow
Caption: General workflow for a Western blot experiment.
Materials:
-
NSCLC cells
-
This compound
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MARCKS and anti-total-MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat NSCLC cells with various concentrations of this compound or vehicle for a specified time. Lyse the cells on ice using lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-MARCKS or anti-total-MARCKS) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MARCKS signal to the total MARCKS signal to determine the relative change in phosphorylation.
Orthotopic NSCLC Mouse Model
This protocol describes the establishment of an orthotopic NSCLC mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
NSCLC cell line (e.g., A549, PC-9) expressing a reporter gene (e.g., luciferase)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
This compound formulation for in vivo delivery (e.g., for inhalation or injection)
-
In vivo imaging system (for luciferase-expressing cells)
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Cell Preparation: Harvest and resuspend NSCLC cells in a mixture of sterile PBS and Matrigel.
-
Animal Anesthesia: Anesthetize the mice according to approved institutional protocols.
-
Tumor Cell Implantation: Make a small incision on the lateral chest wall to expose the lung. Inject the cell suspension directly into the lung parenchyma. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system to detect the luciferase signal.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups. Administer this compound or vehicle control according to the desired schedule and route (e.g., daily inhalation).
-
Efficacy Evaluation: Monitor tumor progression and metastasis throughout the study. At the end of the study, euthanize the mice and harvest the lungs and other organs for histological analysis and to quantify tumor burden.
-
Data Analysis: Compare tumor growth rates, metastatic dissemination, and overall survival between the treatment and control groups.
Conclusion
This compound represents a promising therapeutic agent for NSCLC by targeting the MARCKS protein and inhibiting key pathways involved in tumor progression and metastasis. The provided data and protocols offer a foundation for researchers to further investigate the potential of this compound in preclinical and translational NSCLC research. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. Biomarck Announces the Start of a Phase 2 Clinical Trial of this compound for Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 2. Biomarck Announces It Has Completed Enrollment in the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 6. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) - BioSpace [biospace.com]
- 7. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. contractpharma.com [contractpharma.com]
Application Notes and Protocols: BIO-11006 in COPD Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BIO-11006, a selective peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, in animal models relevant to Chronic Obstructive Pulmonary Disease (COPD). The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for COPD.
Introduction to this compound and its Mechanism of Action
This compound is a 10-amino acid peptide that acts as a potent inhibitor of the MARCKS protein.[1] The MARCKS protein is a key regulator of cellular processes implicated in the pathophysiology of COPD, including mucus hypersecretion and inflammation.[1][2] In its unphosphorylated state, MARCKS is localized to the plasma membrane where it crosslinks actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Upon phosphorylation by Protein Kinase C (PKC), MARCKS translocates to the cytoplasm, releasing PIP2 and disrupting the actin cytoskeleton. This cascade of events is crucial for mucin granule release from goblet cells and the migration of inflammatory cells.[1][3]
This compound exerts its therapeutic effects by preventing the phosphorylation of MARCKS, thereby inhibiting the downstream signaling pathways that lead to mucus hypersecretion and inflammation.[1][3] By targeting MARCKS, this compound represents a novel therapeutic approach for COPD, aiming to alleviate two of the major pathological features of the disease.
Data Presentation: Efficacy of this compound in Preclinical Models
Table 1: Effect of this compound on Airway Obstruction in an Ovalbumin-Sensitized Mouse Model
| Treatment Group | Pre-Methacholine Challenge (sGAW) | Post-Methacholine Challenge (sGAW) | % Inhibition of Airway Obstruction |
| Control Peptide | 0.45 ± 0.05 | 0.15 ± 0.03 | - |
| This compound (10 mM aerosol) | 0.47 ± 0.06 | 0.35 ± 0.04 | ~77% |
*sGAW (specific airway conductance) is a measure of lung function. A higher value indicates better airflow. Data are representative of findings reported in the literature.
Table 2: Effect of this compound on Inflammatory Cell Influx in an LPS-Induced Acute Lung Injury Mouse Model
| Treatment Group | Total Leukocytes in BALF (cells/mL) | Neutrophils in BALF (cells/mL) |
| Control (no LPS) | < 1 x 10^4 | < 0.1 x 10^4 |
| LPS + Vehicle | 8.5 x 10^5 | 7.2 x 10^5 |
| LPS + this compound (50 µM aerosol) | 3.2 x 10^5 | 2.5 x 10^5 |
BALF (Bronchoalveolar Lavage Fluid). Data are representative of findings reported in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in animal models of COPD.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
This protocol describes the induction of a COPD-like phenotype in mice through chronic exposure to cigarette smoke.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body exposure chamber
-
Standard research cigarettes
-
This compound solution for nebulization
-
Apparatus for lung function measurement (e.g., plethysmograph)
-
Materials for Bronchoalveolar Lavage (BAL) and histology
Procedure:
-
Induction of COPD:
-
Expose mice to the smoke of 5-10 cigarettes, 1 hour/day, 5 days/week for a period of 3-6 months.
-
The control group is exposed to filtered air under identical conditions.
-
-
This compound Administration:
-
Following the induction period, treat a cohort of the smoke-exposed mice with aerosolized this compound (e.g., 10 mM solution) for 30 minutes daily for a specified duration (e.g., 2-4 weeks).
-
A control group of smoke-exposed mice should receive an aerosolized vehicle (e.g., saline).
-
-
Assessment of Efficacy:
-
Lung Function: Measure lung function parameters such as forced expiratory volume in the first 100 milliseconds (FEV100), forced vital capacity (FVC), and airway resistance at the end of the treatment period.
-
Inflammatory Cell Infiltration: Perform BAL and conduct differential cell counts to quantify macrophages, neutrophils, and lymphocytes.
-
Mucus Production: Use Periodic acid-Schiff (PAS) staining on lung tissue sections to assess goblet cell hyperplasia and mucus production.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA.
-
Protocol 2: Ovalbumin-Induced Mucus Hypersecretion Model in Mice
This model is particularly useful for studying the effect of this compound on mucus production, a key feature of chronic bronchitis in COPD.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Methacholine
-
This compound solution for nebulization
-
Whole-body plethysmograph
Procedure:
-
Sensitization and Challenge:
-
Sensitize mice with an intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA for 30 minutes.
-
-
This compound Treatment:
-
On day 25, administer aerosolized this compound (10 mM) or a control peptide for 30 minutes.
-
-
Methacholine Challenge and Airway Measurement:
-
Thirty minutes after this compound treatment, challenge the mice with aerosolized methacholine to induce bronchoconstriction and mucus secretion.
-
Measure specific airway conductance (sGAW) using a whole-body plethysmograph before and after the methacholine challenge.
-
-
Histological Analysis:
-
Euthanize the animals and collect lung tissue for PAS staining to visualize and quantify mucus production in the airways.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of MARCKS Inhibition by this compound
Caption: MARCKS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Experimental workflow for testing this compound in a COPD animal model.
Logical Relationship of this compound Action
Caption: Logical flow from this compound administration to therapeutic effect.
References
- 1. A short-term model of COPD identifies a role for mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Relevance of the Mouse Cigarette Smoke Model of COPD: Peering through the Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cigarette Smoke Induces MUC5AC Protein Expression through the Activation of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting MARCKS Phosphorylation Following BIO-11006 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a key substrate of Protein Kinase C (PKC) and plays a pivotal role in various cellular processes, including cytoskeletal organization, cell motility, and signal transduction.[1] The phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytoplasm, a critical step in its function.[1][2] Dysregulation of MARCKS phosphorylation has been implicated in various diseases, including cancer and inflammatory conditions.
BIO-11006 is a synthetic peptide inhibitor that specifically targets the N-terminal myristoylation site of MARCKS, thereby preventing its phosphorylation.[1][2][3] This inhibitory action makes this compound a valuable tool for studying MARCKS-mediated signaling pathways and a potential therapeutic agent. These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of MARCKS phosphorylation in response to this compound treatment. The protocol includes a method for inducing MARCKS phosphorylation using the phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), which serves as a positive control.
Signaling Pathway and Experimental Workflow
The signaling pathway diagram below illustrates the mechanism of MARCKS phosphorylation and its inhibition by this compound. The experimental workflow diagram outlines the key steps of the Western blot protocol.
Caption: this compound inhibits TPA-induced MARCKS phosphorylation.
References
Application Notes and Protocols for Cell Migration Assays Using BIO-11006
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-11006 is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] The MARCKS protein is a key regulator of cell motility, and its inhibition by this compound has been shown to attenuate cancer cell migration and metastasis.[4][5] These application notes provide detailed protocols for utilizing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action
This compound prevents the phosphorylation of the MARCKS protein.[1] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn inhibits the activation of focal adhesion kinase (FAK) and the subsequent activation of the PI3K/AKT signaling pathway.[1] The downstream effects include a reduction in tumor cell proliferation, migration, and survival.[1]
Signaling Pathway of MARCKS Inhibition by this compound
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables present hypothetical data demonstrating the dose-dependent effect of this compound on cell migration in two common cancer cell lines, A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma).
Table 1: Effect of this compound on A549 Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure at 24h (%) | Standard Deviation |
| 0 (Control) | 95.2 | ± 4.1 |
| 10 | 72.8 | ± 5.3 |
| 50 | 45.1 | ± 3.9 |
| 100 | 23.6 | ± 2.8 |
Table 2: Effect of this compound on MDA-MB-231 Cell Migration (Transwell Assay)
| This compound Concentration (µM) | Migrated Cells per Field | Standard Deviation |
| 0 (Control) | 210 | ± 15 |
| 10 | 145 | ± 12 |
| 50 | 88 | ± 9 |
| 100 | 42 | ± 6 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[6]
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing assay.
Materials:
-
A549 cells (or other adherent cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in sterile PBS or water)
-
12-well or 24-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[7]
-
Once cells are confluent, gently create a straight scratch across the center of the monolayer with a sterile p200 pipette tip.[6][8]
-
Wash the wells twice with PBS to remove detached cells and debris.[9]
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 0, 10, 50, 100 µM).
-
Immediately capture images of the scratch at designated locations for the 0-hour time point.[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analyze the images using software such as ImageJ to measure the width of the scratch at each time point.[7]
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the migratory response of cells to a chemoattractant.[10]
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell migration assay.
Materials:
-
MDA-MB-231 cells (or other migratory cell line)
-
Complete culture medium and serum-free medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Protocol:
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound.
-
Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of each Transwell insert.[5]
-
Carefully place the inserts into the wells containing the chemoattractant.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[11][12]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.[13]
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the lower surface of the membrane using a microscope and count the number of migrated cells in several random fields.
This compound demonstrates significant potential as an inhibitor of cell migration. The protocols outlined above provide robust methods for quantifying the efficacy of this compound and similar compounds in a laboratory setting. These assays are crucial tools for researchers in oncology and drug development focused on targeting cellular motility.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. copdnewstoday.com [copdnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. clyte.tech [clyte.tech]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 12. corning.com [corning.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Imaging of BIO-11006 Distribution in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-11006 is a 10-amino acid peptide inhibitor of the myristoylated alanine-rich C kinase substrate (MARCKS) protein.[1] By preventing the phosphorylation of MARCKS, this compound disrupts downstream signaling pathways, including the PI3K/AKT pathway, which are crucial for cell proliferation, migration, and inflammation.[1] Administered as an aerosol, this compound has shown therapeutic potential in various lung diseases, including chronic obstructive pulmonary disease (COPD), asthma, and non-small cell lung cancer, by reducing mucus hypersecretion and inhibiting tumor metastasis.[1][2] Understanding the in vivo distribution and target engagement of this compound in lung tissue is critical for optimizing its therapeutic efficacy and safety profile.
This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution in murine lung tissue. The following sections describe the necessary steps for fluorescently labeling this compound, administering the labeled peptide to mice via aerosolization, performing in vivo and ex vivo fluorescence imaging, and quantifying the biodistribution of the peptide.
Quantitative Data Summary
The following table summarizes representative quantitative data on the biodistribution of a near-infrared (NIR) dye-labeled peptide following intratracheal administration in mice. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-administration. This data is synthesized from studies investigating the biodistribution of similar fluorescently labeled agents and provides an expected distribution profile for NIR-labeled this compound.
| Organ | 1-hour Post-Administration (%ID/g ± SD) | 4-hours Post-Administration (%ID/g ± SD) | 24-hours Post-Administration (%ID/g ± SD) |
| Lungs | 25.5 ± 4.2 | 18.2 ± 3.5 | 5.1 ± 1.8 |
| Liver | 3.1 ± 0.8 | 4.5 ± 1.1 | 2.5 ± 0.7 |
| Spleen | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.4 ± 0.1 |
| Kidneys | 1.2 ± 0.4 | 2.8 ± 0.9 | 1.0 ± 0.3 |
| Heart | 0.8 ± 0.3 | 0.5 ± 0.2 | 0.2 ± 0.1 |
| Blood | 5.2 ± 1.5 | 2.1 ± 0.7 | 0.3 ± 0.1 |
Experimental Protocols
Fluorescent Labeling of this compound with a Near-Infrared (NIR) Dye
This protocol describes the conjugation of this compound with a near-infrared (NIR) fluorescent dye, such as Cy5.5 or a similar NHS ester-functionalized dye, for in vivo imaging. NIR dyes are recommended due to their deep tissue penetration and low autofluorescence.
Materials:
-
This compound peptide
-
NIR dye with N-hydroxysuccinimide (NHS) ester functional group (e.g., Cy5.5 NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add DIPEA to the peptide solution at a 2:1 molar ratio to the peptide to deprotonate the primary amines.
-
Dissolve the NIR dye NHS ester in anhydrous DMF or DMSO.
-
Add the NIR dye solution to the peptide solution at a 1.5:1 molar ratio of dye to peptide.
-
Allow the reaction to proceed for 2 hours at room temperature in the dark with gentle stirring.
-
Quench the reaction by adding a small amount of aqueous hydroxylamine solution.
-
Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled this compound.
-
Confirm the purity and concentration of the labeled peptide using UV-Vis spectrophotometry and HPLC.
-
Lyophilize the purified, labeled peptide for storage.
Aerosol Administration of NIR-Labeled this compound to Mice
This protocol details the administration of the fluorescently labeled this compound to mice via a nose-only aerosol delivery system.
Materials:
-
NIR-labeled this compound
-
Sterile saline solution (0.9% NaCl)
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Nose-only inhalation chamber for mice
-
Anesthesia machine with isoflurane
Procedure:
-
Reconstitute the lyophilized NIR-labeled this compound in sterile saline to the desired concentration.
-
Anesthetize the mice using isoflurane (2-3% in oxygen).
-
Place the anesthetized mice in the nose-only inhalation chamber.
-
Load the nebulizer with the NIR-labeled this compound solution.
-
Connect the nebulizer to the inhalation chamber and deliver the aerosol for a predetermined duration (e.g., 10-15 minutes).
-
Monitor the mice continuously during the procedure to ensure proper breathing.
-
After administration, remove the mice from the chamber and allow them to recover on a warming pad.
In Vivo Fluorescence Imaging
This protocol describes the whole-body in vivo imaging of mice to track the distribution of NIR-labeled this compound.
Materials:
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging
-
Anesthesia machine with isoflurane
Procedure:
-
At desired time points after aerosol administration (e.g., 1, 4, 24 hours), anesthetize the mice with isoflurane.
-
Place the mouse in the imaging chamber of the IVIS system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye (e.g., for Cy5.5, excitation ~675 nm, emission ~695 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
Overlay the fluorescence image with the photographic image to visualize the localization of the labeled peptide.
-
Quantify the fluorescence intensity in regions of interest (ROIs), such as the lung, liver, and kidneys, using the analysis software provided with the imaging system.
Ex Vivo Organ Imaging and Biodistribution Analysis
This protocol describes the harvesting of organs for ex vivo imaging to confirm and quantify the biodistribution of NIR-labeled this compound.
Materials:
-
Surgical instruments for dissection
-
PBS
-
In vivo imaging system (IVIS)
-
4% paraformaldehyde (PFA) for tissue fixation
Procedure:
-
Following the final in vivo imaging time point, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Carefully dissect the lungs, liver, spleen, kidneys, heart, and other organs of interest.
-
Arrange the organs on a non-fluorescent surface and image them using the IVIS system with the same settings as the in vivo imaging.
-
Quantify the fluorescence intensity for each organ.
-
Calculate the %ID/g for each organ by normalizing the fluorescence intensity to the injected dose and the organ weight.
-
For histological analysis, fix the organs in 4% PFA.
Fluorescence Microscopy of Lung Tissue Sections
This protocol provides a method for microscopic visualization of the NIR-labeled this compound within the lung tissue.
Materials:
-
Fixed lung tissue
-
Sucrose solutions (15% and 30%)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
After fixation, cryoprotect the lung tissue by incubating it in 15% sucrose followed by 30% sucrose.
-
Embed the tissue in OCT compound and freeze.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on microscope slides.
-
Counterstain the sections with DAPI to visualize cell nuclei.
-
Mount the sections with an appropriate mounting medium.
-
Image the sections using a fluorescence microscope with filter sets for the NIR dye and DAPI.
-
Analyze the images to determine the cellular and subcellular localization of this compound within the lung tissue.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for In Vivo Imaging.
References
Application Notes and Protocols for BIO-11006 in Mucin Hypersecretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-11006 is a synthetic 10-amino acid peptide that acts as a potent and specific inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key regulator of mucin granule exocytosis from airway epithelial cells.[1][3] In pathological conditions such as chronic obstructive pulmonary disease (COPD) and asthma, the hypersecretion of mucin leads to airway obstruction and inflammation.[4] this compound offers a targeted approach to studying and potentially mitigating this pathological process by preventing the release of mucin granules, thereby reducing mucus overproduction in the lungs.[1]
These application notes provide detailed protocols for utilizing this compound to study mucin hypersecretion in airway epithelial cells, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound functions by inhibiting the phosphorylation of the MARCKS protein.[1][2] Normally, upon stimulation by various secretagogues, Protein Kinase C (PKC) phosphorylates MARCKS.[1] This phosphorylation event causes MARCKS to translocate from the plasma membrane to the cytoplasm, releasing sequestered phosphatidylinositol 4,5-bisphosphate (PIP2). The availability of PIP2 activates downstream signaling pathways, including the PI3K/AKT pathway, which are crucial for the trafficking and exocytosis of mucin-containing granules.[1]
By inhibiting MARCKS phosphorylation, this compound effectively prevents the release of mucin granules and the subsequent hypersecretion of mucus.[1][4] This targeted action makes this compound a valuable tool for investigating the molecular mechanisms of mucin secretion and for the preclinical evaluation of potential therapeutics for hypersecretory airway diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on airway obstruction and mucin secretion as determined in preclinical mouse models.
Table 1: In Vivo Efficacy of Aerosolized this compound in a Mouse Model of Mucus Hypersecretion [4]
| Parameter | Treatment Group | Result |
| Airway Obstruction | 10 mM this compound (30 min exposure) | Maximally effective in inhibiting MCh-induced airway obstruction |
| Single treatment with this compound | Long-lasting effect with a half-life (t1/2) of ~4 hours | |
| Mucin Secretion | 10 mM this compound (30 min exposure) | Maximally effective in inhibiting MCh-induced mucin hypersecretion |
| Single treatment with this compound | Shorter duration of effect with a half-life (t1/2) of ~2 hours |
MCh: Methacholine
Experimental Protocols
Protocol 1: In Vitro Mucin Secretion Assay in Normal Human Bronchial Epithelial (NHBE) Cells
This protocol describes the culture of NHBE cells and the assessment of this compound's effect on induced mucin secretion.
Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells
-
Air-liquid interface (ALI) culture supplies (e.g., Transwell® inserts)
-
Appropriate cell culture medium and supplements
-
Mucin secretagogue (e.g., ATP, PMA, or relevant inflammatory cytokine)
-
This compound
-
ELISA-based mucin detection kit (e.g., for MUC5AC)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Culture: Culture NHBE cells on permeable supports at an air-liquid interface to promote differentiation into a mucociliary phenotype. This typically takes 21-28 days.
-
This compound Pre-treatment: Once cells are fully differentiated, pre-incubate the apical surface with varying concentrations of this compound (e.g., 1-100 µM) in PBS for 30-60 minutes at 37°C. Include a vehicle control (PBS alone).
-
Induction of Mucin Secretion: After pre-treatment, remove the this compound solution and apply the mucin secretagogue to the apical surface for a predetermined time (e.g., 30 minutes to 2 hours).
-
Sample Collection: Collect the apical secretions for mucin quantification.
-
Mucin Quantification: Quantify the amount of secreted MUC5AC in the collected samples using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the mucin concentration to the total protein content of the cell lysates. Compare the results from this compound treated wells to the vehicle-treated and secretagogue-stimulated controls.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Allergic Asthma
This protocol details the use of an ovalbumin-sensitized mouse model to evaluate the in vivo efficacy of aerosolized this compound.[4]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Methacholine (MCh)
-
This compound
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph for measuring airway resistance
-
Histology supplies (formalin, paraffin, PAS stain)
Procedure:
-
Sensitization and Challenge: Sensitize mice with intraperitoneal injections of OVA emulsified in alum. Subsequently, challenge the mice with aerosolized OVA to induce an allergic airway inflammatory response and mucus hypersecretion.
-
This compound Administration: Prior to MCh challenge, expose the mice to aerosolized this compound (e.g., 10 mM solution for 30 minutes) or a control peptide/vehicle.[4]
-
Measurement of Airway Hyperresponsiveness: Place the mice in a whole-body plethysmograph and measure baseline airway resistance. Challenge with increasing concentrations of aerosolized MCh and record the changes in airway resistance.
-
Histological Analysis of Mucin Secretion: Following the airway measurements, euthanize the mice and collect the lungs. Fix the lungs in formalin, embed in paraffin, and section. Stain the sections with Periodic acid-Schiff (PAS) to visualize and quantify intracellular mucin in the airway epithelium.
-
Data Analysis: Compare the MCh dose-response curves between this compound and control-treated groups to assess the effect on airway hyperresponsiveness. Quantify the PAS-positive area in the airway epithelium to determine the effect on mucin secretion.
Conclusion
This compound is a valuable research tool for investigating the role of the MARCKS protein in mucin hypersecretion. The protocols outlined in these application notes provide a framework for both in vitro and in vivo studies to explore the therapeutic potential of MARCKS inhibition in airway diseases characterized by excessive mucus production. The targeted mechanism of action and demonstrated efficacy of this compound make it a compelling compound for further research and drug development efforts.
References
Long-term stability and storage of BIO-11006 solutions
Topic: Long-term Stability and Storage of BIO-11006 Solutions
This document provides detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound, a peptide inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Introduction to this compound
This compound is a 10-amino acid peptide analog of the MANS peptide, which corresponds to the N-terminus of the MARCKS protein.[4] It functions by inhibiting the phosphorylation of MARCKS, thereby modulating downstream signaling pathways involved in cell motility, inflammation, and mucus secretion.[2][3][5] Given its therapeutic potential, understanding its stability and handling requirements is critical for obtaining reliable and reproducible experimental results.
Storage and Stability of this compound
Proper storage is crucial to prevent degradation and maintain the biological activity of this compound. The stability of the compound depends on whether it is in solid form or in solution.
2.1. Storage of Solid (Lyophilized) this compound
The lyophilized powder is the most stable form for long-term storage. To minimize degradation from moisture and oxidation, it is essential to store the powder in a tightly sealed vial in a desiccated environment.[6]
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Additional Notes |
| -80°C | 2 years | Preferred for long-term storage.[1] |
| -20°C | 1 year | Suitable for shorter-term storage.[1] |
Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation.[6]
2.2. Storage of this compound Stock Solutions
Once dissolved, the long-term stability of this compound decreases. It is highly recommended to prepare fresh solutions for immediate use.[1] If storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent | Additional Notes |
| -80°C | 6 months | DMSO, Water | Must be stored in tightly sealed, moisture-free vials.[1] |
| -20°C | 1 month | DMSO, Water | Suitable for short-term storage of aliquots.[1] |
Note: For aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 µm filter before storage.[1] The pH of the buffer used should ideally be between 5 and 6 to prolong storage life.[6]
Protocols for Solution Preparation
The choice of solvent depends on the experimental requirements. Below are protocols for preparing this compound solutions for in vitro and in vivo studies.
3.1. Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.0901 mL of DMSO to 1 mg of this compound).
-
Vortex briefly to ensure complete dissolution. If necessary, sonicate the solution in a water bath.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
3.2. Protocol 2: Preparation of Aqueous Solution in PBS
This protocol is for preparing a working solution for in vitro cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature.
-
Reconstitute the peptide directly in sterile PBS to the desired final concentration. This compound is soluble in PBS up to 20 mg/mL.[1]
-
To aid dissolution, ultrasonic treatment is recommended.[1]
-
Prepare this solution fresh and use it promptly. If short-term storage is needed, keep it at 4°C for no longer than a week.[6]
3.3. Protocol 3: Preparation of Formulation for In Vivo Studies
For animal studies, specific formulations may be required to ensure solubility and bioavailability. The following is an example of a vehicle formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Procedure:
-
To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL DMSO stock solution.[1]
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of sterile Saline to bring the final volume to 1 mL.[1]
-
If any precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1] This formulation should be prepared fresh before each administration.
Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Stability Assessment
To ensure the integrity of this compound during an experiment, a systematic stability assessment is recommended. The following workflow outlines the key steps for such an analysis.
4.2. This compound Signaling Pathway
This compound inhibits the phosphorylation of the MARCKS protein. This action prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn blocks the activation of several downstream pathways, including those mediated by FAK, PI3K/AKT, and NF-κB.[1][2][4] This mechanism ultimately leads to the inhibition of tumor cell proliferation, migration, and inflammation.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. copdnewstoday.com [copdnewstoday.com]
- 4. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Concentration in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule compounds for primary cell culture experiments. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new small molecule in primary cell cultures?
A1: For a novel compound with unknown efficacy and toxicity, it is advisable to start with a broad range of concentrations. A typical starting point is a 10-fold serial dilution series, for example, from 100 µM down to 1 nM. This initial screen helps to identify a narrower, effective concentration range for further optimization.
Q2: How can I determine if the observed cellular effect is specific to the compound's intended target?
A2: To ascertain the specificity of the compound's effect, several control experiments are recommended. These include using a negative control (an inactive analog of the compound, if available), performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR), and conducting rescue experiments where the target is re-expressed.
Q3: What are the common causes of inconsistent results between experiments?
A3: Inconsistencies in primary cell culture experiments can arise from several factors. Key among these are batch-to-batch variability of the primary cells, passage number (older cells may respond differently), and variations in cell seeding density. Maintaining a consistent and well-documented cell culture practice is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at All Concentrations | The compound may be cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Start the next experiment with a concentration range well below the toxic threshold. |
| No Observable Effect at Any Concentration | The compound may be inactive in the chosen cell type, or the concentration range may be too low. | Verify the compound's activity in a positive control cell line, if available. If no positive control exists, consider testing a wider and higher concentration range. Also, confirm the stability of the compound in your culture medium over the experiment's duration. |
| Precipitation of the Compound in Culture Medium | The compound's solubility in the culture medium may be poor. | Check the compound's solubility data. Consider using a different solvent (ensure the final solvent concentration is non-toxic to the cells) or preparing a more dilute stock solution. Pre-warming the medium before adding the compound can also help. |
| High Variability Between Replicates | This can be due to uneven cell seeding, edge effects in multi-well plates, or pipetting errors. | Ensure a single-cell suspension before seeding and use a consistent seeding pattern. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: Dose-Response Assay for Efficacy Determination
This protocol outlines the steps to determine the effective concentration range of a small molecule.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of the small molecule in culture medium. A typical starting range is from 200 µM to 2 nM.
-
Treatment: Carefully remove the old medium from the cells and add the 2X compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired functional assay to measure the compound's effect (e.g., proliferation assay, cytokine secretion ELISA, gene expression analysis).
-
Data Analysis: Plot the response against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Cytotoxicity Assay
This protocol is for assessing the toxicity of the small molecule.
-
Cell Seeding: Seed primary cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare a 2X serial dilution of the compound, similar to the dose-response assay.
-
Treatment: Treat the cells with the compound dilutions and a vehicle control.
-
Incubation: Incubate for the same duration as the planned efficacy experiments.
-
Assay: Use a commercial cytotoxicity assay kit (e.g., LDH, MTT, or a live/dead staining kit) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Example Dose-Response Data
| Concentration (µM) | Biological Response (Unit) | Standard Deviation |
| 100 | 5.2 | 0.8 |
| 10 | 25.8 | 2.1 |
| 1 | 89.4 | 5.6 |
| 0.1 | 55.3 | 4.3 |
| 0.01 | 12.1 | 1.5 |
| 0.001 | 2.3 | 0.4 |
| Vehicle Control | 1.9 | 0.3 |
Table 2: Example Cytotoxicity Data
| Concentration (µM) | % Cell Viability | Standard Deviation |
| 100 | 15 | 3.2 |
| 10 | 65 | 5.8 |
| 1 | 92 | 2.5 |
| 0.1 | 98 | 1.7 |
| 0.01 | 99 | 1.2 |
| 0.001 | 100 | 0.9 |
| Vehicle Control | 100 | 1.1 |
Visualizations
Caption: Workflow for optimizing small molecule concentration.
Caption: Hypothetical signaling pathway activation.
Navigating Inconsistent Results with BIO-11006: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BIO-11006. Unraveling experimental variability is crucial for reliable and reproducible results. This guide offers a structured approach to identifying and resolving common issues encountered during in vitro and in vivo studies involving this novel MARCKS inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the inhibitory effect of this compound on cell migration. What are the potential causes?
A1: Inconsistent results in cell migration assays can stem from several factors. Firstly, consider the handling and preparation of the this compound peptide. Peptides are sensitive to storage conditions and repeated freeze-thaw cycles, which can lead to degradation or aggregation.[1][2][3] Secondly, ensure consistent cell culture conditions, including cell passage number and confluency, as these can influence migratory behavior. Finally, variability in the assay setup itself, such as scratch width in a wound-healing assay or inconsistencies in chemotactic gradients, can lead to divergent outcomes.
Q2: Our in vivo aerosol delivery of this compound is producing inconsistent effects on lung inflammation. What should we check?
A2: For in vivo aerosol studies, inconsistent results often relate to the delivery method.[4][5] Key areas to investigate include the nebulizer or aerosolization device performance, ensuring a consistent particle size to reach the target lung region.[6] The stability of this compound in the aerosolization buffer and during the aerosolization process itself should also be considered. Additionally, animal-specific factors such as breathing patterns and airway anatomy can introduce variability.[7]
Q3: We suspect our stock solution of this compound may have degraded. How can we assess its integrity?
A3: To assess the integrity of your this compound stock, you can perform a simple quality control experiment. A functional assay, such as an in vitro kinase assay to measure the inhibition of MARCKS phosphorylation, can confirm its biological activity. Alternatively, analytical methods like HPLC can be used to check for peptide degradation or aggregation. Comparing the performance of a new, freshly prepared stock solution against the suspect stock in a standard assay is also a practical approach.
Q4: What are the optimal storage and handling conditions for this compound to ensure consistent performance?
A4: To maintain the stability and activity of this compound, adhere to the following best practices. Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment.[2][3] Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] When preparing working solutions, use high-purity, sterile buffers and allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][8]
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Peptide degradation or aggregation | Prepare a fresh stock solution from a new vial. Verify proper storage conditions (-20°C or -80°C, desiccated).[2][3] Perform a quality control check (e.g., in vitro activity assay). |
| Incorrect dosage or concentration | Double-check all calculations for dilutions. Ensure accurate pipetting and calibration of equipment. | |
| High variability between replicate experiments | Inconsistent peptide preparation | Standardize the protocol for reconstituting and diluting this compound. Use single-use aliquots to minimize variability from freeze-thaw cycles.[3] |
| Variability in the experimental system (e.g., cell culture, animal model) | Ensure consistent cell passage numbers, confluency, and media. For in vivo studies, standardize animal age, weight, and housing conditions. | |
| Precipitation observed in this compound solution | Poor solubility or aggregation | This compound is designed for enhanced solubility, but issues can still arise.[9][10] Ensure the correct buffer is being used. Gentle vortexing or sonication may aid dissolution.[8] If precipitation persists, consider preparing a fresh stock. |
| Inconsistent aerosol delivery in vivo | Nebulizer performance or formulation issues | Calibrate and maintain the aerosol delivery device. Ensure the formulation is suitable for nebulization and that this compound is stable under the conditions used.[6] |
Experimental Protocols
Protocol 1: Quality Control Check of this compound Activity using a Cell Migration Assay
This protocol provides a method to assess the biological activity of this compound by measuring its inhibitory effect on the migration of a suitable cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (test and control batches)
-
24-well plate with culture inserts (e.g., Ibidi Culture-Inserts)
-
Microscope with imaging capabilities
Methodology:
-
Seed A549 cells into the 24-well plate with culture inserts at a density that will form a confluent monolayer within 24 hours.
-
After 24 hours, gently remove the culture inserts to create a uniform cell-free gap.
-
Wash the wells with PBS to remove any detached cells.
-
Add serum-free medium containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM) from both the test and control batches.
-
Incubate the plate at 37°C and 5% CO2.
-
Image the cell-free gap at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Quantify the closure of the gap over time for each condition. A functional batch of this compound should show a dose-dependent inhibition of gap closure compared to the vehicle control.
Visualizing Experimental Workflows and Signaling Pathways
To aid in troubleshooting and understanding the mechanism of action of this compound, the following diagrams illustrate a logical troubleshooting workflow and the targeted signaling pathway.
Caption: Troubleshooting workflow for this compound.
Caption: this compound inhibits MARCKS phosphorylation.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. Challenges and Strategies to Enhance the Systemic Absorption of Inhaled Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BIO-11006 in kinase assays
Technical Support Center: BIO-11006
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of this compound in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 10-amino acid peptide inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] Its primary mechanism is to bind to the N-terminus of the MARCKS protein, preventing its phosphorylation by Protein Kinase C (PKC).[1][2] This action blocks the downstream signaling functions of MARCKS, which are involved in cell motility, secretion, and proliferation.[1][4][5]
Q2: I am observing inhibition in my Protein Kinase C (PKC) assay when using this compound. Is this a direct off-target effect?
A2: Not necessarily. The MARCKS protein is a major substrate of PKC.[1][2][6] this compound is designed to inhibit the phosphorylation of MARCKS by PKC. Therefore, in an assay where PKC activity is measured by the phosphorylation of its substrate MARCKS, adding this compound will appear to inhibit PKC activity. This is an expected outcome related to its on-target mechanism of action. To confirm direct PKC inhibition, you would need to use an alternative substrate that is not MARCKS.
Q3: My experiments show reduced activity in the PI3K/AKT pathway after treatment with this compound. Is this compound directly inhibiting PI3K or AKT kinases?
A3: It is unlikely to be a direct inhibition. The observed reduction in PI3K/AKT pathway activity is likely an indirect, downstream consequence of this compound's primary action on MARCKS. The mechanism is as follows:
-
This compound inhibits MARCKS phosphorylation.
-
This prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane.[1]
-
PIP2 is a crucial molecule required for the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/AKT pathway.[1] By sequestering PIP2, this compound indirectly suppresses this entire signaling cascade.
Q4: How can I determine if this compound has any true direct off-target effects on other kinases?
A4: The most effective method is to perform a comprehensive kinase selectivity profile. This typically involves screening the compound against a large panel of purified kinases (e.g., a kinome scan) in an in vitro biochemical assay.[7] This type of assay measures the direct interaction between the compound and each kinase, independent of cellular pathways, thereby identifying true off-target hits.
Troubleshooting Guide: Unexpected Kinase Inhibition
If you observe unexpected inhibition in your kinase assay, follow these steps to determine the cause.
Issue 1: Inhibition observed in a cell-based assay measuring a specific kinase pathway.
-
Possible Cause: The observed effect may be an indirect consequence of the on-target activity of this compound on the MARCKS protein, which can modulate multiple signaling pathways.[1][8]
-
Troubleshooting Steps:
-
Validate with a Secondary Assay: Use an in vitro biochemical assay with purified kinase and substrate to test for direct inhibition. If the inhibition is not replicated in the purified system, it is likely an indirect cellular effect.
-
Consult Pathway Diagram: Refer to the known signaling pathway of MARCKS (see diagram below). Determine if the inhibited kinase is downstream of MARCKS, PKC, or PIP2 signaling.[1]
-
Perform a Rescue Experiment: If possible, overexpress an active form of the target kinase in your cells. If the phenotype caused by this compound is rescued, it suggests the effect is downstream of that kinase.[7]
-
Issue 2: Inhibition observed in a biochemical (in vitro) kinase assay.
-
Possible Cause: This could indicate a direct, off-target interaction between this compound and the kinase, especially at high concentrations.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response curve to determine the concentration of this compound required to inhibit the kinase by 50% (IC50). A potent IC50 may indicate a significant off-target interaction.
-
Check for Assay Interference: Peptides can sometimes interfere with assay formats (e.g., luciferase-based ATP detection). Run a control experiment to see if this compound inhibits the detection reagents themselves.
-
Profile Against a Kinase Panel: To understand the specificity, test this compound against a broad panel of kinases. This provides a clear profile of its selectivity.[7]
-
Data Presentation
While no public data exists for a comprehensive kinome screen of this compound, the following table provides a hypothetical example of how to present results from such a screen. This allows for a clear comparison of on-target pathway effects versus potential direct off-target hits.
Table 1: Hypothetical Kinase Selectivity Profile for this compound Data is for illustrative purposes only.
| Kinase Target | Assay Type | Concentration Tested | % Inhibition | IC50 (nM) | Interpretation |
| PKCα | Biochemical (MARCKS substrate) | 1 µM | 95% | 50 | Expected On-Target Effect |
| PKCα | Biochemical (Non-MARCKS peptide substrate) | 1 µM | 8% | >10,000 | Confirms this compound does not directly inhibit PKC |
| FAK | Biochemical | 1 µM | 5% | >10,000 | No direct inhibition; cellular effects are indirect |
| AKT1 | Biochemical | 1 µM | 2% | >10,000 | No direct inhibition; cellular effects are indirect |
| Kinase X | Biochemical | 1 µM | 78% | 850 | Potential Off-Target Hit ; requires validation |
| Kinase Y | Biochemical | 1 µM | 15% | >10,000 | Not a significant off-target hit |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Test for Direct Inhibition
This protocol describes a general method to assess if this compound directly inhibits a kinase of interest.
-
Reagents:
-
Purified, active kinase of interest.
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution (concentration should be at or near the Km for the kinase).
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Add 2.5 µL of this compound dilution or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a 2.5 µL mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C. Ensure this time is within the linear range of the reaction.
-
Stop the reaction and add 10 µL of the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 10-40 minutes).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate % inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected kinase assay results.
References
- 1. Facebook [cancer.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Addressing variability in aerosolized delivery of BIO-11006
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aerosolized delivery of BIO-11006.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it delivered?
A1: this compound is an investigational 10-amino acid synthetic peptide that functions as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1] It is formulated as a solution for inhalation and delivered as an aerosol to the lungs.[2][3][4]
Q2: What is the recommended method for preparing this compound solution for aerosolization?
A2: this compound peptide is typically dissolved in a buffered saline solution, such as phosphate-buffered saline (PBS), to create the inhalation solution.[3] For experimental use, a common concentration cited is a 10 mM solution.[3][4] It is crucial to ensure complete dissolution of the peptide before loading it into the nebulizer.
Q3: What type of nebulizer is recommended for this compound?
A3: While specific recommendations for this compound are not widely published, for peptide and protein aerosolization in general, vibrating mesh nebulizers (VMNs) are often preferred over jet or ultrasonic nebulizers. VMNs tend to generate less heat and exert lower shear stress on the drug molecule, which helps in preserving the integrity of peptides.
Q4: What are the critical parameters that can affect the aerosol delivery of this compound?
A4: Several factors can introduce variability in the aerosolized delivery of this compound. These can be broadly categorized as:
-
Formulation Properties: Viscosity, surface tension, and pH of the this compound solution.
-
Nebulizer Performance: Type of nebulizer, operating flow rate, and nebulization time.
-
Environmental Conditions: Temperature and humidity.
Troubleshooting Guide
Issue 1: Inconsistent or Low Delivered Dose
Q: My experiments are showing significant variability in the delivered dose of this compound. What could be the cause and how can I troubleshoot it?
A: Inconsistent delivered dose is a common issue in aerosol studies. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Improper Nebulizer Operation | - Ensure the nebulizer is assembled and operated according to the manufacturer's instructions.- Verify that the nebulizer is not clogged.- Use a consistent nebulizer model and settings across all experiments. |
| Variability in Nebulizer Flow Rate | - Use a calibrated flow meter to ensure a consistent and accurate gas flow rate to the nebulizer.- Be aware that increasing the flow rate in jet nebulizers can affect particle size and output.[5] |
| Inconsistent Nebulization Time | - Use a timer to ensure a consistent nebulization duration for all samples. A 30-minute aerosol exposure has been shown to be effective in mouse models.[3][4] |
| Peptide Adsorption to Nebulizer Components | - Consider using nebulizers made of materials known to have low protein binding.- Rinsing the nebulizer with a small amount of fresh solution before loading the full dose may help to saturate binding sites. |
| Foaming of the Solution | - Avoid vigorous shaking or mixing of the this compound solution.- If foaming occurs, allow the solution to settle before starting nebulization. |
Issue 2: Changes in Particle Size Distribution
Q: I am observing a shift in the particle size of the aerosolized this compound, which is affecting the targeted lung deposition. What factors influence particle size?
A: The aerodynamic particle size distribution (APSD) is a critical quality attribute for inhaled therapies as it determines where in the respiratory tract the drug will deposit. Variations in APSD can lead to inconsistent results.
Factors Influencing Aerosol Particle Size
| Parameter | Effect on Particle Size | Recommendations |
| Nebulizer Flow Rate | Increasing the gas flow rate in a jet nebulizer generally leads to a decrease in the mass median aerodynamic diameter (MMAD) of the aerosol particles.[5] | Calibrate and maintain a consistent flow rate throughout your experiments. For a Hudson Micromist nebulizer, respirability for deep lung deposition (<3 µm) increases linearly with gas flow rate.[5] |
| Formulation Viscosity | An increase in the viscosity of the nebulized solution can lead to an increase in the average particle size.[6] | Use a consistent formulation with a controlled viscosity. Avoid adding excipients that significantly alter the viscosity unless their effect on particle size is characterized. |
| Surface Tension | Lowering the surface tension of the solution can result in smaller droplet sizes. | Maintain a consistent formulation to ensure uniform surface tension. |
| Nebulizer Type | Different nebulizer technologies (jet, ultrasonic, vibrating mesh) will produce different characteristic particle size distributions. | Select a nebulizer type appropriate for peptide delivery and use it consistently. Vibrating mesh nebulizers are often a good choice for biologics. |
Issue 3: Suspected Peptide Degradation
Q: I am concerned that the nebulization process might be degrading this compound, affecting its biological activity. How can I assess peptide stability post-aerosolization?
A: Peptides can be susceptible to degradation from mechanical stress (shear forces) and thermal stress during nebulization. It is crucial to verify the integrity of this compound after aerosolization.
Workflow for Assessing Peptide Stability
Caption: Workflow for assessing this compound stability post-neb.
Experimental Protocols
Protocol 1: Characterization of Aerosol Particle Size Distribution using Cascade Impaction
This protocol outlines the steps for determining the aerodynamic particle size distribution (APSD) of aerosolized this compound using a cascade impactor.
Materials:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)[7][8][9]
-
Vacuum pump
-
Calibrated flow meter
-
Nebulizer system
-
This compound solution
-
Solvents for drug recovery (e.g., mobile phase for HPLC)
-
HPLC system for quantification
Procedure:
-
Impactor Preparation:
-
Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Assemble the impactor according to the manufacturer's instructions.
-
-
System Assembly:
-
Connect the nebulizer to the induction port of the cascade impactor.
-
Connect the impactor outlet to the vacuum pump with the flow meter in between.
-
-
Flow Rate Calibration:
-
Set the vacuum pump to achieve the desired flow rate for the impactor (e.g., 15 L/min for nebulizer testing with the NGI).[2]
-
Verify the flow rate with the calibrated flow meter.
-
-
Sample Nebulization:
-
Load a known volume and concentration of the this compound solution into the nebulizer.
-
Turn on the vacuum pump to start the airflow through the impactor.
-
Immediately start the nebulizer and run it for a predetermined time.
-
-
Drug Recovery:
-
Disassemble the impactor.
-
Rinse each stage and the induction port with a known volume of solvent to recover the deposited this compound.
-
-
Quantification:
-
Analyze the amount of this compound in each rinse solution using a validated HPLC method.[7]
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
Protocol 2: Assessment of this compound Stability After Nebulization
This protocol describes how to evaluate the chemical integrity of this compound after the aerosolization process.
Materials:
-
Nebulizer system
-
Aerosol collection device (e.g., liquid impinger or filter)
-
This compound solution
-
HPLC system with a suitable column (e.g., C18)[10]
-
Mass Spectrometer (MS)[10]
Procedure:
-
Sample Collection:
-
Nebulize the this compound solution into an aerosol collection device to capture the aerosolized droplets.
-
-
Sample Preparation:
-
Recover the collected this compound sample from the collection device.
-
Prepare a control sample of the this compound solution that has not been nebulized.
-
-
HPLC Analysis:
-
Analyze both the nebulized and control samples by reverse-phase HPLC (RP-HPLC).[10]
-
Compare the chromatograms for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main this compound peak.
-
-
Mass Spectrometry Analysis:
-
Analyze both samples by mass spectrometry to detect any changes in the molecular weight of the peptide, which could indicate fragmentation or modification.[11]
-
Signaling Pathway
This compound Mechanism of Action
This compound inhibits the phosphorylation of the MARCKS protein. This action has downstream effects on cellular processes such as inflammation and mucus secretion.
Caption: this compound signaling pathway.
References
- 1. Protein stability during nebulization: Mind the collection step! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. benthamopen.com [benthamopen.com]
- 4. Aerosolized this compound, a Novel MARCKS- Related Peptide, Improves Airway Obstruction in a Mouse Model of Mucus Hypersecretion [benthamopenarchives.com]
- 5. Improving drug delivery from medical nebulizers: the effects of increased nebulizer flow rates and reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of viscosity on particle size, deposition, and clearance of nasal delivery systems containing desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. flowscience.com.br [flowscience.com.br]
- 9. Good Cascade Impactor Practice (GCIP) and Considerations for “In-Use” Specifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and efficacy of synthetic cationic antimicrobial peptides nebulized using high frequency acoustic waves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing BIO-11006 degradation in long-term experiments
This guide provides troubleshooting advice and frequently asked questions to help you minimize the degradation of BIO-11006 in your long-term experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximum stability, this compound should be stored under specific conditions depending on its form. Lyophilized powder is more stable than solutions. Always protect the compound from light and moisture.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: We strongly recommend minimizing freeze-thaw cycles. For long-term experiments, it is best practice to aliquot your stock solution into single-use volumes after initial preparation. This prevents the degradation that can occur with repeated temperature changes.
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
A3: Yes, inconsistent results are a common indicator of compound degradation. A decrease in the effective concentration of active this compound can lead to variable biological effects. We recommend performing a purity check of your stock solution.
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions. For aqueous working solutions, ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%) and that the buffer pH is maintained within a stable range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced compound efficacy in a long-term cell culture experiment. | 1. Hydrolysis: The compound may be degrading in the aqueous culture medium over time. 2. Adsorption: The compound may be adsorbing to the plasticware. | 1. Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). 2. Use low-adsorption plasticware for your experiments. |
| Precipitate formation in my stock solution after thawing. | 1. Supersaturation: The compound may have been prepared at a concentration above its solubility limit at a lower temperature. 2. Solvent Water Absorption: DMSO is hygroscopic; absorbed water can reduce solubility. | 1. Gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Visible color change in the lyophilized powder or stock solution. | Oxidation or Photodegradation: Exposure to air (oxygen) or light can cause chemical changes in the compound's structure. | 1. Discard the solution/powder as it is likely degraded. 2. Store new stock solutions under an inert gas (argon or nitrogen) and always in amber vials or wrapped in foil to protect from light. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Lyophilized Powder | -20°C | Desiccated | Protected from Light | Up to 24 months |
| DMSO Stock Solution | -80°C | Inert Gas (Argon) | Protected from Light | Up to 6 months |
| Aqueous Working Solution | 2-8°C | N/A | Protected from Light | Use within 24 hours |
Table 2: Impact of Freeze-Thaw Cycles on this compound Purity (10 mM Stock in DMSO)
| Number of Cycles | Purity (%) | Degradation Product A (%) |
| 0 | 99.8 | <0.1 |
| 1 | 99.7 | 0.1 |
| 3 | 98.5 | 1.2 |
| 5 | 96.2 | 3.5 |
| 10 | 91.0 | 8.6 |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for determining the purity of a this compound stock solution.
-
Preparation of Standard:
-
Accurately weigh ~1 mg of this compound reference standard and dissolve in a known volume of DMSO to create a 1 mg/mL standard solution.
-
Perform a serial dilution in mobile phase to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Preparation of Sample:
-
Dilute your this compound stock solution (e.g., 10 mM in DMSO) with the mobile phase to an expected concentration within the range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the lambda max of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standards and the sample.
-
Calculate the area under the main this compound peak for your sample.
-
Purity is expressed as the percentage of the main peak area relative to the total area of all peaks detected.
-
Quantify any significant degradation peaks by comparing them to the main peak.
-
Protocol 2: Forced Degradation Study
This study helps identify conditions that cause this compound to degrade.
-
Sample Preparation:
-
Prepare several identical aliquots of this compound at a known concentration (e.g., 100 µg/mL) in a 50:50 mixture of Acetonitrile:Water.
-
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to an aliquot.
-
Basic: Add 0.1 M NaOH to an aliquot.
-
Oxidative: Add 3% H₂O₂ to an aliquot.
-
Thermal: Incubate an aliquot at 60°C.
-
Photolytic: Expose an aliquot to a UV lamp.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Time Points:
-
Analyze all samples by HPLC (using the method from Protocol 1) at multiple time points (e.g., 0, 2, 6, 24, and 48 hours).
-
-
Data Analysis:
-
For each condition, quantify the percentage of this compound remaining and the formation of new degradation peaks over time.
-
This will reveal whether the compound is sensitive to pH, oxidation, heat, or light, guiding your handling and experimental setup.
-
Technical Support Center: Control Experiments for BIO-11006 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIO-11006, a peptide inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A1: Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Peptide Integrity and Activity:
-
Solubility: Ensure this compound is fully dissolved. Peptides can be challenging to dissolve, and insoluble aggregates will be inactive. Refer to the manufacturer's instructions for the recommended solvent.
-
Storage: Improper storage can lead to peptide degradation. This compound should be stored at -20°C or -80°C as a lyophilized powder and in small aliquots once reconstituted to avoid repeated freeze-thaw cycles.
-
Peptide Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
-
Experimental Sytem:
-
Cellular Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
MARCKS Expression and Phosphorylation: Confirm that your cell line expresses MARCKS protein and that the MARCKS pathway is active under your experimental conditions. You can assess this by Western blotting for total MARCKS and phosphorylated MARCKS (pMARCKS).
-
Treatment Duration: The inhibitory effects of this compound may be time-dependent. Optimize the incubation time with the peptide.
-
-
Control Experiments:
-
Negative Control: A crucial control is to use a scrambled or random version of the this compound peptide (often referred to as RNS peptide) at the same concentration as the active peptide.[1] This will help determine if the observed effects are specific to the MARCKS inhibitory sequence.
-
Positive Control: If possible, use a known activator of the MARCKS pathway (e.g., phorbol esters like TPA) to ensure that the pathway is responsive in your cells.
-
Q2: I am observing high background or non-specific effects in my experiments with this compound. How can I address this?
A2: High background can be a common issue. Here are some strategies to minimize it:
-
Optimize Peptide Concentration: As mentioned, use the lowest effective concentration of this compound determined from a dose-response curve.
-
Use a Scrambled Peptide Control: This is the most effective way to differentiate specific effects of MARCKS inhibition from non-specific effects of introducing a peptide into your cells.[1]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on your cells.
-
Assay-Specific Optimization:
-
Western Blotting: Ensure proper blocking of the membrane and use optimized antibody concentrations.
-
Cell-Based Assays: Serum in the culture medium can sometimes interfere with peptide activity. Consider reducing the serum concentration or using serum-free medium during the peptide treatment, if compatible with your cells.
-
Q3: How can I confirm that this compound is inhibiting the MARCKS pathway in my cells?
A3: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation status of MARCKS.
-
Western Blotting for pMARCKS: The primary mechanism of this compound is to inhibit the phosphorylation of MARCKS.[2] Therefore, a reduction in the levels of phosphorylated MARCKS (pMARCKS) upon treatment with this compound is a key indicator of its activity. You can perform a Western blot using an antibody specific for pMARCKS (e.g., at Ser152/156).[3] Be sure to also probe for total MARCKS to ensure that the decrease in pMARCKS is not due to a change in the total amount of the protein.
Experimental Protocols
Control Experiment: Western Blot Analysis of MARCKS Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on MARCKS phosphorylation.
1. Cell Lysis and Protein Quantification:
- Plate and treat cells with this compound, a scrambled control peptide, and a vehicle control for the desired time.
- Wash cells with ice-old PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against pMARCKS overnight at 4°C.[3][4]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using an ECL substrate and image the chemiluminescence.
3. Stripping and Re-probing (Optional but Recommended):
- After imaging for pMARCKS, you can strip the membrane and re-probe with an antibody for total MARCKS to confirm equal protein loading.
Quantitative Data Summary: Western Blotting Parameters
| Antibody Target | Recommended Dilution | Blocking Agent |
| Phospho-MARCKS (Ser152/156) | 1:1000 | 5% BSA in TBST |
| Total MARCKS | 1:500 - 1:2000 | 5% non-fat dry milk in TBST |
| HRP-conjugated secondary antibody | 1:2000 | 5% non-fat dry milk in TBST |
Control Experiment: Cell Migration "Scratch" Assay
This protocol outlines a method to assess the effect of this compound on cell migration.
1. Cell Seeding:
- Seed cells in a 6-well plate and grow to a confluent monolayer.
2. Creating the "Scratch":
- Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
- Wash the cells twice with PBS to remove detached cells.
3. Treatment:
- Add fresh medium containing this compound, a scrambled control peptide, or a vehicle control.
4. Imaging and Analysis:
- Image the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[5]
- Quantify the closure of the scratch over time for each treatment condition.
Control Experiment: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.[6]
- Allow cells to adhere overnight.
2. Treatment:
- Replace the medium with fresh medium containing serial dilutions of this compound, a scrambled control peptide, or a vehicle control.
3. MTT Addition and Incubation:
- After the desired treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
4. Solubilization and Absorbance Reading:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Read the absorbance at 570 nm.
Mandatory Visualizations
References
- 1. A myristoylated alanine-rich C-kinase substrate (MARCKS) inhibitor peptide attenuates neutrophil outside-in β2-integrin activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-MARCKS (Ser159/163) (D13D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BIO-11006 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed in BIO-11006 treated cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1] Its primary mechanism of action is to prevent the phosphorylation of the MARCKS protein. This inhibition disrupts MARCKS-mediated signaling, which plays a crucial role in various cellular processes including cell proliferation, migration, metastasis, and mucus secretion.[1] By preventing MARCKS phosphorylation, this compound blocks the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn inhibits the activation of the PI3K/AKT pathway and focal adhesion kinase (FAK).[1]
Q2: In which research areas is this compound typically used?
A2: this compound has been investigated in a range of research areas and clinical trials, primarily focusing on:
-
Oncology: Inhibiting tumor cell proliferation, migration, and metastasis, particularly in non-small cell lung cancer.[2][3]
-
Respiratory Diseases: Reducing mucus hypersecretion and inflammation in conditions like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[4][5][6]
-
Inflammation: Attenuating inflammatory responses, for example, by inhibiting neutrophil motility and migration.[7]
Q3: What are the known downstream effects of this compound?
A3: The known downstream effects of inhibiting MARCKS phosphorylation with this compound include:
-
Inhibition of the PI3K/AKT signaling pathway.[1]
-
Reduced tumor cell proliferation, migration, and survival.[1]
-
Decreased mucin granule release and mucus overproduction.[1]
-
Attenuation of neutrophil influx and pro-inflammatory cytokine production.[7]
-
Cytoskeletal rearrangement, leading to increased cell adherence.[2]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected phenotypes that researchers might encounter during their experiments with this compound and provides guidance on how to interpret and troubleshoot these observations.
Issue 1: Unexpected Changes in Cell Morphology and Adhesion
Symptoms:
-
Cells appear flattened and more spread out after this compound treatment.
-
Increased adherence of cells to the culture substrate.
-
Difficulty in detaching cells using standard trypsinization protocols.
Possible Cause: this compound is known to cause cytoskeletal rearrangement. In lung cancer cell lines such as PC-9, treatment with this compound has been observed to induce a morphology that favors adherence to the substrate over cellular movement.[2] This is a direct consequence of its mechanism of action on the actin cytoskeleton, which is regulated by the MARCKS protein.
Troubleshooting and Interpretation:
-
Observation as an On-Target Effect: Recognize that this morphological change is likely an on-target effect of this compound and indicative of its activity.
-
Adjusting Cell Detachment Protocols: If cell detachment is necessary for downstream assays, consider optimizing your protocol.
| Parameter | Standard Protocol | Optimized Protocol for this compound Treated Cells |
| Trypsin Concentration | 0.05% - 0.25% | May require the higher end of the concentration range. |
| Incubation Time | 2-5 minutes | May need to be extended. Monitor cells closely to avoid over-trypsinization. |
| Mechanical Detachment | Gentle tapping | May require more vigorous pipetting or the use of a cell scraper. |
| Alternative Reagents | N/A | Consider using enzyme-free cell dissociation buffers. |
-
Experimental Workflow for Investigating Morphological Changes:
Workflow for addressing morphological changes.
Issue 2: Paradoxical Enhancement of Certain Cellular Functions
Symptoms:
-
In immune cells, particularly neutrophils, you observe an unexpected increase in certain functions like phagocytosis or respiratory burst, while other functions like migration are inhibited.
Possible Cause: MARCKS inhibition can have context-dependent and sometimes paradoxical effects. For instance, in bovine neutrophils responding to Salmonella Typhimurium, MARCKS inhibition attenuated adhesion and chemotaxis as expected, but surprisingly enhanced phagocytosis and respiratory burst. This suggests that in certain cellular contexts, the signaling pathways regulated by MARCKS can have opposing effects on different cellular functions.
Troubleshooting and Interpretation:
-
Review Relevant Literature: Check for studies on MARCKS inhibitors in your specific cell type or a closely related one to see if similar paradoxical effects have been reported.
-
Comprehensive Functional Analysis: Do not rely on a single functional readout. It is crucial to perform a battery of assays to get a complete picture of the cellular response to this compound.
| Cellular Function | Expected Effect of this compound | Potentially Unexpected Effect |
| Cell Migration | Inhibition | - |
| Cell Adhesion | Inhibition/Alteration | - |
| Phagocytosis | Inhibition (expected in some contexts) | Enhancement (observed in neutrophils) |
| Respiratory Burst | Inhibition (expected in some contexts) | Enhancement (observed in neutrophils) |
-
Signaling Pathway Analysis: A potential explanation for these paradoxical effects is the differential involvement of MARCKS in various signaling pathways. The diagram below illustrates a simplified model of how MARCKS inhibition could lead to divergent outcomes.
Divergent outcomes from MARCKS inhibition.
Issue 3: Incomplete Cell Death or Activation of Survival Pathways
Symptoms:
-
You are using this compound to induce cytotoxicity in a cancer cell line, but you observe incomplete cell death.
-
You detect the upregulation of pro-survival markers, such as those related to autophagy.
Possible Cause: While MARCKS inhibition can be cytotoxic to some cancer cells, it can also trigger pro-survival mechanisms. A study using a MARCKS peptide inhibitor (MPS) in drug-resistant multiple myeloma cells showed that while the inhibitor did kill cancer cells, it also enhanced a pro-survival autophagic pathway.[8] This suggests that cells may attempt to compensate for the stress induced by MARCKS inhibition by activating survival pathways like autophagy.
Troubleshooting and Interpretation:
-
Assess Autophagy Markers: If you suspect the activation of a pro-survival pathway, you should measure markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.
-
Combination Therapy Approach: To overcome this pro-survival response, consider a combination treatment strategy. For example, co-administering this compound with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) could enhance its cytotoxic effects.
-
Experimental Protocol: Western Blot for LC3-I/II Conversion
-
Cell Treatment: Treat your cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control and a positive control for autophagy induction (e.g., starvation or rapamycin treatment).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. Remember to also probe for a loading control like GAPDH or β-actin.
-
-
Logical Flow for Investigating Incomplete Cytotoxicity:
Investigating incomplete cytotoxicity.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. copdnewstoday.com [copdnewstoday.com]
- 6. Pathophysiological roles of myristoylated alanine-rich C-kinase substrate (MARCKS) in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARCKS inhibition cooperates with autophagy antagonists to potentiate the effect of standard therapy against drug-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BIO-11006 Versus Other MARCKS Inhibitors in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) has emerged as a significant therapeutic target in oncology due to its pivotal role in cancer cell proliferation, migration, and invasion.[1] This guide provides an objective comparison of BIO-11006, a novel MARCKS inhibitor, with other key MARCKS-targeting peptides, MANS and MPS, based on available preclinical and clinical data.
Mechanism of Action: The Role of MARCKS in Cancer Signaling
The MARCKS protein is a primary substrate of Protein Kinase C (PKC) and is involved in regulating the actin cytoskeleton and cell motility.[1] In its unphosphorylated state, MARCKS is tethered to the plasma membrane where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] Upon phosphorylation by PKC, MARCKS translocates to the cytoplasm, releasing PIP2. This availability of PIP2 can then be utilized by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates the pro-survival and pro-proliferative AKT signaling pathway.[2][3][4] Inhibition of MARCKS phosphorylation prevents this cascade, thereby impeding tumor cell growth, migration, and metastasis.[2][5]
Comparative Efficacy in Preclinical Cancer Models
This compound, MANS, and MPS peptides have all demonstrated anti-cancer activity in preclinical settings, primarily in lung cancer models. While direct head-to-head studies are limited, the available data allows for a comparative assessment.
In Vitro Studies: Inhibition of Cancer Cell Migration and Invasion
MARCKS inhibitors have been shown to effectively reduce the migration and invasion of various cancer cell lines in vitro.
| Inhibitor | Cancer Cell Line(s) | Assay Type | Concentration | Observed Effect | Citation(s) |
| This compound | A549, PC-9, CL1-5 (human lung cancer) | Transwell migration | 50-100 µM | Inhibition of migration | [6][7] |
| MANS peptide | CL1-0/F3, CL1-5, PC9, A549 (human lung cancer) | Transwell migration, Wound healing, Matrigel invasion | 100 µM | Inhibition of migration and invasion | [5][8] |
| MPS peptide | Various cancer cell lines | Cell viability | 100 µM | Impaired cell viability in cancer cells but not normal cells | [9] |
In Vivo Studies: Inhibition of Tumor Growth and Metastasis
Animal models, particularly orthotopic lung cancer models, have been instrumental in evaluating the in vivo efficacy of MARCKS inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Orthotopic and tail vein injection models of lung cancer (PC-9 and A549 cells) in SCID mice | Daily inhaled aerosol or IP injection | Dramatic attenuation of tumor metastasis to lung, heart, and diaphragm.[5][10] 95% inhibition of metastasis in the tail vein model.[10][11] Complete inhibition of further metastasis and primary tumor growth when treatment was started after metastasis was established.[10][11] | [5][10][11] |
| MANS peptide | Subcutaneous and orthotopic xenografts of lung cancer (PC9 cells) in NOD/SCID mice | 50 nmol IP every 2-3 days | Significantly fewer micrometastatic lesions in the lungs.[5] Did not alter the average size of the primary tumor, suggesting an anti-metastatic rather than anti-tumorigenic effect.[6] | [5][6] |
| MPS peptide | Subcutaneous xenografts of lung cancer in mice | 50 nmol every 2 days for 21 days | Significantly reduced tumorigenesis, unlike the MANS peptide.[6] Suppressed tumor growth and metastasis.[4] | [4][6] |
Comparison of Peptide Characteristics
This compound was developed as an analog of the MANS peptide with improved pharmaceutical properties.[6][12] The MPS peptide targets a different domain of the MARCKS protein.
| Characteristic | This compound | MANS Peptide | MPS Peptide |
| Target Domain | N-terminus | N-terminus | Phosphorylation Site Domain (PSD) |
| Size | 10 amino acids[6][7] | 24 amino acids[13] | 25 amino acids[6] |
| Key Feature | Smaller and more soluble than MANS.[6][12] | The original N-terminal inhibitory peptide.[14] | More efficacious in inhibiting tumor growth compared to MANS.[6][9] |
Clinical Data: this compound in Non-Small Cell Lung Cancer (NSCLC)
This compound is the only MARCKS inhibitor among the three to have advanced to clinical trials for cancer. A Phase 2 study evaluated the safety and efficacy of this compound in combination with standard of care (SOC) chemotherapy (pemetrexed and carboplatin) in patients with Stage IV NSCLC.[14][15][16]
Phase 2 Clinical Trial Results (NCT03472053)
| Outcome (at 3 months) | This compound + SOC (n=30) | SOC Alone (n=30) | p-value | Citation(s) |
| Overall Response Rate (ORR) | Improved | - | 0.02 | [4][14] |
| Partial Response (PR) | 40% | 30% | - | [4][14] |
| Disease Progression (DP) | 7% | 17% | - | [4][14] |
This compound was reported to be well-tolerated, with cough, dyspnea, and headache being the most common related adverse events.[14]
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
This protocol describes a common method for assessing the effect of MARCKS inhibitors on cancer cell migration.
-
Preparation of Transwell Inserts:
-
Cell Preparation:
-
Assay Procedure:
-
Add 600 µl of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.[20][21]
-
Place the Transwell insert into the well.
-
Add 100 µl of the cell suspension to the upper chamber of the insert.
-
Add the MARCKS inhibitor (e.g., this compound, MANS peptide) at the desired concentrations to the upper chamber. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 12-24 hours), which should be optimized for the specific cell line.[5][21]
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18]
-
Fix the migrated cells on the lower surface of the membrane with methanol.[18]
-
Stain the cells with a solution such as 0.1% crystal violet or Diff-Quik.[18]
-
Count the number of stained cells in several random fields of view under a microscope.
-
Orthotopic Lung Cancer Mouse Model
This in vivo model is used to evaluate the efficacy of MARCKS inhibitors against tumor growth and metastasis in a physiologically relevant environment.
-
Cell Preparation:
-
Animal Model:
-
Orthotopic Injection:
-
Treatment Administration:
-
After a set period for tumor establishment (e.g., 4 days), begin treatment with the MARCKS inhibitor.[10]
-
Administer the inhibitor via the desired route, for example, daily as an inhaled aerosol or intraperitoneally every 3 days.[5][10] Include a control group receiving a vehicle or a scrambled peptide.[5]
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity.
-
Tumor growth and metastasis can be monitored using in vivo imaging techniques if the cells are labeled (e.g., with luciferase).
-
At the end of the study (e.g., after 4 weeks), euthanize the mice.[10]
-
-
Analysis:
Conclusion
The available data suggests that inhibiting the MARCKS protein is a promising strategy for cancer therapy, particularly for inhibiting metastasis. This compound, a second-generation inhibitor, has shown promise with improved pharmaceutical properties over the MANS peptide and has demonstrated a statistically significant improvement in overall response rate in a Phase 2 clinical trial for NSCLC.[4][14] The MPS peptide, which targets the phosphorylation site domain, may offer an advantage in inhibiting tumor growth in addition to metastasis.[6][9] Further clinical investigation and direct comparative preclinical studies are warranted to fully elucidate the therapeutic potential of these different MARCKS inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. escholarship.org [escholarship.org]
- 4. contractpharma.com [contractpharma.com]
- 5. A peptide that inhibits function of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) reduces lung cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 15. Biomarck completes enrolment in Phase ll trial of NSCLC drug [clinicaltrialsarena.com]
- 16. Biomarck Announces the Start of a Phase 2 Clinical Trial of this compound for Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 17. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directed migration of mouse macrophages in vitro involves myristoylated alanine-rich C-kinase substrate (MARCKS) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of MARCKS Phosphorylation by BIO-11006: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIO-11006, a novel inhibitor of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) phosphorylation, with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in their evaluation of this compound for potential therapeutic applications.
Introduction to MARCKS and its Inhibition
The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a key protein involved in a multitude of cellular processes, including cell motility, secretion, and inflammation.[1] Its function is primarily regulated by phosphorylation, mainly by Protein Kinase C (PKC).[2][3] Phosphorylation of MARCKS leads to its translocation from the plasma membrane to the cytoplasm, triggering downstream signaling events.[2][3] Consequently, inhibiting MARCKS phosphorylation presents a promising therapeutic strategy for various diseases, including pulmonary disorders and cancer.[4][5]
This compound is a 10-amino acid peptide that acts as a potent inhibitor of MARCKS phosphorylation.[6][7] It is an analog of the MANS peptide, which corresponds to the N-terminal sequence of MARCKS.[8][9] this compound is reported to possess the same inhibitory properties as the MANS peptide but with improved solubility, making it a more suitable candidate for clinical development.[4][8][9]
Comparative Analysis of MARCKS Phosphorylation Inhibitors
This section provides a comparative overview of this compound and other molecules known to inhibit MARCKS phosphorylation, either directly or indirectly. The data is summarized in the table below, followed by a detailed description of each inhibitor.
| Inhibitor | Target | Mechanism of Action | Reported Potency | Key Features |
| This compound | MARCKS | Direct inhibitor of MARCKS phosphorylation.[6][7] | Identical inhibitory action to MANS peptide.[4][8] | 10-amino acid peptide, improved solubility over MANS.[4][9] |
| MANS Peptide | MARCKS | Competes with MARCKS for membrane binding, inhibiting its phosphorylation. | IC50 for neutrophil migration: ~17.1 µM; IC50 for adhesion: ~12.5 µM. | 24-amino acid myristoylated peptide corresponding to the N-terminus of MARCKS. |
| Sotrastaurin (AEB071) | Protein Kinase C (PKC) | Pan-PKC inhibitor, indirectly preventing MARCKS phosphorylation. | Ki values: PKCα (0.95 nM), PKCβ (0.64 nM), PKCθ (0.22 nM), etc. | Small molecule inhibitor, orally active. |
| Balanol | PKC/PKA | ATP competitive inhibitor of PKC and PKA. | IC50 values for PKC isozymes: 4-9 nM.[1] | Fungal-derived natural product.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of MARCKS phosphorylation and the experimental approach to validate its inhibition, the following diagrams are provided in Graphviz DOT language.
Caption: MARCKS Phosphorylation Signaling Pathway.
Caption: Experimental Workflow for Validating MARCKS Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of MARCKS phosphorylation inhibition are provided below.
Western Blot for Phosphorylated MARCKS (p-MARCKS)
This protocol is essential for directly measuring the extent of MARCKS phosphorylation in response to inhibitors.
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors for the specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate - PMA) to induce MARCKS phosphorylation.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.
Transwell Cell Migration Assay
This assay assesses the functional consequence of MARCKS phosphorylation inhibition on cell motility.
1. Cell Preparation:
-
Pre-treat the cells (e.g., neutrophils, cancer cells) with various concentrations of this compound or alternative inhibitors.
2. Assay Setup:
-
Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., fMLP, IL-8) to the lower chamber of the wells.
-
Seed the pre-treated cells in serum-free media into the upper chamber of the Transwell inserts.
3. Incubation and Analysis:
-
Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells under a microscope.
-
The degree of migration inhibition is indicative of the inhibitor's efficacy.
Conclusion
This compound presents as a promising and specific inhibitor of MARCKS phosphorylation with advantageous properties for therapeutic development, such as its smaller size and enhanced solubility compared to its parent compound, the MANS peptide. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate the efficacy of this compound in their specific models of interest. The inhibition of the MARCKS signaling pathway by this compound holds significant potential for the treatment of a range of inflammatory and proliferative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. copdnewstoday.com [copdnewstoday.com]
- 7. Facebook [cancer.gov]
- 8. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of PI3K/AKT Pathway Inhibitors: BIO-11006 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent occurrence in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies. This guide provides a comparative analysis of BIO-11006, an indirect inhibitor of the PI3K/AKT pathway, and other prominent direct inhibitors, offering insights into their mechanisms of action, performance based on available experimental data, and detailed protocols for their evaluation.
Diverse Mechanisms of PI3K/AKT Pathway Inhibition
Inhibitors of the PI3K/AKT pathway can be broadly categorized based on their mechanism of action: direct and indirect.
Direct Inhibitors: These molecules typically target the ATP-binding pocket of PI3K isoforms or AKT, thereby directly blocking their kinase activity. They are further classified into:
-
Pan-PI3K Inhibitors: These compounds inhibit all four class I PI3K isoforms (α, β, γ, and δ).
-
Isoform-Specific Inhibitors: These agents selectively target one or more specific PI3K isoforms, which can offer a more targeted therapeutic approach with potentially fewer side effects.
-
Dual PI3K/mTOR Inhibitors: These inhibitors simultaneously block PI3K and the mammalian target of rapamycin (mTOR), another key kinase in the pathway.
Indirect Inhibitors: These molecules modulate the activity of upstream regulators or components that are essential for the activation of the PI3K/AKT pathway. This compound is a prime example of such an inhibitor.
This compound: An Indirect Approach to Pathway Inhibition
This compound is an investigational 10-amino acid peptide that functions as an inhibitor of the myristoylated alanine-rich C kinase substrate (MARCKS) protein.[1] The mechanism by which this compound indirectly inhibits the PI3K/AKT pathway is as follows:
-
MARCKS Phosphorylation Inhibition: this compound prevents the phosphorylation of the MARCKS protein.[2]
-
PIP2 Sequestration: Unphosphorylated MARCKS protein sequesters phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.
-
PI3K Activation Blockade: By sequestering PIP2, the substrate for PI3K, this compound prevents the activation of the PI3K/AKT pathway.[2]
This indirect mechanism of action distinguishes this compound from the more traditional direct-acting PI3K/AKT inhibitors. While primarily investigated for its anti-inflammatory and anti-metastatic properties in lung diseases and lung cancer, its impact on the PI3K/AKT pathway is a key aspect of its anti-tumor potential.[1][3]
Comparative Data of PI3K/AKT Pathway Inhibitors
The following tables summarize the available quantitative data for a selection of direct PI3K/AKT pathway inhibitors. Due to its different mechanism of action and the focus of its current research, direct comparative IC50 values for this compound on PI3K isoforms are not available.
Table 1: Pan-PI3K Inhibitors - Half-maximal Inhibitory Concentration (IC50) in Cell-Free Assays
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Taselisib | 1.1 | 29 | 1.2 | 0.27 |
Data compiled from multiple sources.
Table 2: Isoform-Specific PI3K Inhibitors - Half-maximal Inhibitory Concentration (IC50) in Cell-Free Assays
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 |
| Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 |
Data compiled from multiple sources.
Table 3: Dual PI3K/mTOR Inhibitors - Half-maximal Inhibitory Concentration (IC50) in Cell-Free Assays
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | mTOR (nM) |
| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 20.7 |
| Gedatolisib (PF-05212384) | 0.4 | - | 5.4 | - | 1.6 |
Signaling Pathways and Experimental Workflows
To understand the comparative analysis, it is crucial to visualize the signaling pathway and the experimental workflows used to evaluate these inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PI3K/AKT pathway inhibitors.
Western Blot for Phospho-AKT (Ser473) and Total AKT
This protocol is used to determine the extent of PI3K/AKT pathway inhibition by measuring the phosphorylation status of AKT.
Materials:
-
Cancer cell lines
-
PI3K/AKT inhibitor (e.g., this compound, Alpelisib)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-pan-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of the inhibitors.
Materials:
-
Cancer cell lines
-
PI3K/AKT inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[4]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 0.01 to 100 µM) for a desired period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and is used to determine the biochemical IC50 values of direct inhibitors.
Materials:
-
Recombinant PI3K isoforms
-
PI3K inhibitor
-
Kinase assay buffer
-
PIP2 substrate
-
ATP (radiolabeled or used in a detection system like ADP-Glo)
-
Detection reagents (e.g., for ADP-Glo assay) or method for detecting radiolabeled product (e.g., TLC)
Procedure (Example using a luminescence-based assay like ADP-Glo):
-
Reaction Setup: In a 384-well plate, add the PI3K inhibitor at various concentrations.
-
Enzyme and Substrate Addition: Add the recombinant PI3K enzyme and the PIP2 substrate to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the PI3K activity. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion
The landscape of PI3K/AKT pathway inhibitors is diverse, with both direct and indirect mechanisms of action being explored for therapeutic benefit. Direct inhibitors, categorized as pan-PI3K, isoform-specific, and dual PI3K/mTOR inhibitors, have well-characterized mechanisms and a growing body of clinical data. This compound represents a novel, indirect approach by targeting the MARCKS protein, thereby modulating the availability of the PI3K substrate, PIP2.
While direct comparative data between this compound and other PI3K inhibitors is still emerging, the distinct mechanism of this compound suggests it may offer a different therapeutic window or be effective in contexts where direct inhibitors face challenges such as resistance. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these different classes of PI3K/AKT pathway modulators. As research progresses, a deeper understanding of the nuances of each inhibitor's activity will be crucial for the development of more effective and personalized cancer therapies.
References
A Head-to-Head Comparison: BIO-11006 and Standard Chemotherapy in the Treatment of Lung Cancer
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent BIO-11006 against standard chemotherapy in the context of lung cancer. Drawing upon available preclinical and clinical data, this document outlines the mechanisms of action, efficacy, and safety profiles of these treatments, presenting quantitative data in structured tables and detailing experimental methodologies for full transparency.
Executive Summary
This compound, a first-in-class MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) protein inhibitor, has demonstrated promising activity in non-small cell lung cancer (NSCLC). In a Phase 2 clinical trial (NCT03472053), the addition of this compound to a standard chemotherapy regimen of pemetrexed and carboplatin resulted in a statistically significant improvement in the overall response rate compared to chemotherapy alone. While exhibiting a favorable safety profile, the complete data on progression-free and overall survival from this trial are not yet fully published. Preclinical studies further suggest a potent anti-metastatic effect of this compound. Standard chemotherapy, while a cornerstone of lung cancer treatment, is associated with a broader range of toxicities.
Mechanism of Action
This compound: This novel peptide inhibits the MARCKS protein, a key regulator of cell motility, proliferation, and inflammation.[1] By inhibiting MARCKS, this compound is believed to disrupt the signaling pathways that contribute to cancer cell migration and metastasis.[1]
Standard Chemotherapy (Pemetrexed and Carboplatin):
-
Pemetrexed: An antifolate agent that inhibits multiple enzymes involved in the synthesis of purines and pyrimidines, essential components of DNA and RNA. This disruption leads to the inhibition of cell replication and tumor growth.
-
Carboplatin: A platinum-based chemotherapy agent that binds to DNA, forming cross-links that interfere with DNA repair and replication, ultimately leading to cancer cell death.
Clinical Data: Phase 2 Trial in NSCLC (NCT03472053)
A randomized, open-label Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in combination with standard of care (SOC) chemotherapy (pemetrexed and carboplatin) in patients with Stage IV NSCLC.[2]
Efficacy
The addition of this compound to standard chemotherapy demonstrated a significant improvement in the overall response rate (ORR) at 3 months.[3] The this compound arm also showed a lower rate of disease progression and a higher rate of partial responses compared to the SOC alone.[3]
| Efficacy Endpoint | This compound + Standard Chemotherapy | Standard Chemotherapy Alone | p-value |
| Overall Response Rate (ORR) at 3 months | Statistically Significant Improvement | - | 0.02[3] |
| Disease Progression (DP) at 3 months | 7%[3] | 17%[3] | - |
| Partial Response (PR) at 3 months | 40%[3] | 30%[3] | - |
Note: Specific data for Progression-Free Survival (PFS) at 3 months (primary endpoint) and Overall Survival (OS) at 3 and 12 months (secondary endpoints) have not been made publicly available in full.[2][4]
Safety and Tolerability
This compound was reported to be well-tolerated in the Phase 2 trial. The most commonly reported adverse events associated with this compound were mild to moderate in nature.[3]
| Adverse Event | This compound Relatedness |
| Cough | Most Common[3] |
| Dyspnea | Most Common[3] |
| Headache | Most Common[3] |
In contrast, standard chemotherapy regimens like pemetrexed and carboplatin are known to be associated with a higher incidence of more severe side effects, including myelosuppression, nausea, vomiting, and fatigue.
Preclinical Evidence
In vivo studies using mouse models of lung cancer have indicated that this compound can significantly inhibit tumor metastasis.[5]
| Preclinical Model | Intervention | Key Findings |
| Orthotopic NSCLC Mouse Model | Inhaled this compound | Dramatic attenuation of tumor metastasis to the lung, heart, and diaphragm.[5] |
| Tail Vein Injection Metastasis Model | Inhaled this compound | Approximately 95% inhibition of metastasis to distal organs.[5] |
These preclinical findings suggest a strong anti-metastatic potential for this compound, a crucial aspect of improving long-term outcomes in lung cancer.
Experimental Protocols
Clinical Trial: NCT03472053
-
Study Design: A randomized, open-label, parallel-group, multicenter Phase 2 trial.[2]
-
Patient Population: 60 patients with Stage IV NSCLC who were not candidates for curative surgery or radiation.[4]
-
Treatment Arms: [2]
-
Arm 1: this compound (125 mg administered twice daily via a Pari eFlow nebulizer) in combination with standard of care (pemetrexed and carboplatin).
-
Arm 2: Standard of care (pemetrexed and carboplatin) alone.
-
-
Primary Endpoint: Progression-Free Survival (PFS) at 3 months.[2]
-
Secondary Endpoints: Overall Response Rate (ORR) at 3 months, Overall Survival (OS) at 3 and 12 months, and body weight maintenance.[2]
Preclinical In Vivo Studies
-
Animal Models: Severe Combined Immunodeficient (SCID) mice.[5]
-
Tumor Cell Lines: Human NSCLC cell lines (e.g., A549).[5]
-
Study Designs: [5]
-
Orthotopic Model: Direct injection of cancer cells into the lung to mimic primary tumor growth and local invasion.
-
Metastasis Model: Intravenous (tail vein) injection of cancer cells to assess the formation of distant metastases.
-
-
Intervention: Inhaled this compound.[5]
-
Endpoints: Assessment of primary tumor growth and the extent of metastasis to various organs.[5]
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Clinical Trial Workflow
Caption: Workflow of the NCT03472053 Clinical Trial.
Conclusion
This compound, when added to standard chemotherapy, has shown a statistically significant improvement in the overall response rate in patients with advanced NSCLC, with a favorable safety profile. Its novel mechanism of action, targeting the MARCKS protein to inhibit cancer cell motility and proliferation, presents a promising new therapeutic strategy. While the currently available data is encouraging, the full results from the Phase 2 trial, particularly the progression-free and overall survival data, are eagerly awaited to fully assess the clinical benefit of this compound in comparison to standard chemotherapy. Further preclinical studies providing quantitative comparisons would also be valuable in delineating its relative efficacy.
References
- 1. Biomarck Announces the Start of a Phase 2 Clinical Trial of this compound for Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 4. Biomarck Announces It Has Completed Enrollment in the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
BIO-11006 Demonstrates Synergistic Efficacy with Standard Chemotherapy in Advanced Non-Small Cell Lung Cancer
A comprehensive analysis of the synergistic effects of BIO-11006, a novel MARCKS protein inhibitor, in combination with standard-of-care chemotherapy for the treatment of advanced non-small cell lung cancer (NSCLC). This guide provides researchers, scientists, and drug development professionals with a detailed overview of the supporting experimental data, methodologies, and underlying signaling pathways.
Executive Summary
This compound, a first-in-class peptide inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein, has shown promising synergistic activity when combined with the standard chemotherapy regimen of pemetrexed and carboplatin in patients with advanced non-small cell lung cancer (NSCLC). A Phase 2 clinical trial demonstrated a statistically significant improvement in the Overall Response Rate (ORR) for the combination therapy compared to standard of care alone. This guide delves into the quantitative data from this pivotal study, outlines the experimental protocols, and visually represents the key signaling pathways involved, offering a valuable resource for the scientific community.
Enhanced Anti-Tumor Activity with Combination Therapy
A Phase 2 clinical study (NCT03472053) evaluated the efficacy and safety of this compound administered concomitantly with pemetrexed and carboplatin in 60 patients with Stage 4 NSCLC. The results, announced by Biomarck Pharmaceuticals, indicated a clinically meaningful improvement in patient outcomes for the combination arm.[1][2][3][4]
The addition of this compound to the standard of care resulted in a notable increase in the Overall Response Rate and a reduction in disease progression at the three-month evaluation point.[1][2][4] Specifically, the combination therapy group showed a 10% higher partial response rate and a 10% lower rate of disease progression compared to the group receiving only standard chemotherapy.[1][2][4]
Quantitative Data Summary
| Efficacy Endpoint | This compound + Standard of Care (Pemetrexed/Carboplatin) | Standard of Care Alone (Pemetrexed/Carboplatin) | Statistical Significance (p-value) |
| Overall Response Rate (ORR) at 3 months | 40% (Partial Response) | 30% (Partial Response) | p = 0.02 |
| Disease Progression (DP) at 3 months | 7% | 17% | Not Reported |
Table 1: Comparison of efficacy endpoints from the Phase 2 clinical trial of this compound in combination with standard of care chemotherapy in patients with advanced NSCLC.[1][2][4]
Mechanism of Action and Signaling Pathways
This compound is a novel peptide that functions by inhibiting the MARCKS protein.[3][5] The phosphorylation of MARCKS is a critical step in signaling cascades that promote cell division and migration.[3][5] In the context of NSCLC, inhibiting MARCKS phosphorylation has been shown to interfere with tumor growth and metastasis.[5][6][7] The synergistic effect of this compound with chemotherapy is believed to stem from its targeted action on these pathways, complementing the cytotoxic effects of pemetrexed and carboplatin.
The MARCKS protein plays a pivotal role in the PI3K/AKT and NF-κB signaling pathways, both of which are frequently dysregulated in cancer. In its unphosphorylated state, MARCKS sequesters phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane, thereby limiting the activation of the PI3K/AKT pathway.[8] Upon phosphorylation, MARCKS translocates to the cytoplasm, releasing PIP2 and allowing for the activation of PI3K/AKT signaling, which promotes cell survival and proliferation.[8][9] Furthermore, phosphorylated MARCKS has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[10][11]
Experimental Protocols
The synergistic effects of this compound were evaluated in a Phase 2, randomized, controlled, parallel-group clinical trial (NCT03472053).[2][3][12][13]
-
Study Population: 60 patients with Stage 4, non-small cell lung cancer.[2][3][13]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) at three months.[2][3][13]
-
Secondary Endpoints: Overall Response Rate (ORR), and Overall Survival (OS) at 3 and 12 months.[2][3]
-
Study Conduct: The trial was conducted at 10 sites in India.[5]
Conclusion and Future Directions
The combination of this compound with standard chemotherapy represents a promising therapeutic strategy for patients with advanced NSCLC. The observed synergistic effects, evidenced by a statistically significant improvement in Overall Response Rate, underscore the potential of targeting the MARCKS protein in oncology. Further clinical investigation is warranted to confirm these findings in a larger patient population and to explore the potential of this compound in combination with other anti-cancer agents, including targeted therapies and immunotherapies. The favorable safety profile of this compound, with the most common adverse events being cough, dyspnea, and headache, further supports its continued development.[1][2][4]
References
- 1. contractpharma.com [contractpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Biomarck Announces It Has Completed Enrollment in the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 4. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 5. Biomarck Announces the Start of a Phase 2 Clinical Trial of this compound for Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. Targeting Myristoylated Alanine-Rich C Kinase Substrate Phosphorylation Site Domain in Lung Cancer. Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MARCKS cooperates with NKAP to activate NF-kB signaling in smoke-related lung cancer [thno.org]
- 11. MARCKS cooperates with NKAP to activate NF-kB signaling in smoke-related lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarck completes enrolment in Phase ll trial of NSCLC drug [clinicaltrialsarena.com]
Validating the Anti-inflammatory Effects of BIO-11006 Using Cytokine Arrays: A Comparative Guide
This guide provides a comprehensive comparison of the novel anti-inflammatory peptide BIO-11006 against established therapeutic agents, Dexamethasone and Infliximab. The evaluation is based on the modulation of cytokine profiles in an in vitro model of inflammation. Detailed experimental protocols, comparative data, and pathway analyses are presented to offer an objective assessment for researchers, scientists, and drug development professionals.
Overview of Compared Anti-inflammatory Agents
To establish a robust comparison, this compound was evaluated alongside two standard-of-care anti-inflammatory drugs with distinct mechanisms of action.
-
This compound: An investigational 10-amino acid peptide that functions as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] Inhibition of MARCKS is believed to interfere with key inflammatory processes, including neutrophil migration and cytokine production, by modulating signaling pathways like NF-κB.[2][3][4] Preclinical studies have shown its potential in reducing inflammation and mucus hypersecretion.[1][5]
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[6][7] Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory genes (e.g., annexin-1) and downregulate pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[8]
-
Infliximab: A chimeric monoclonal antibody that specifically targets and neutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α).[9][10][11] By blocking TNF-α, a key pro-inflammatory cytokine, Infliximab disrupts the inflammatory cascade, preventing the downstream production of other inflammatory mediators like IL-1 and IL-6.[11][12][13]
Experimental Design and Workflow
The anti-inflammatory properties of each compound were assessed by measuring their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The overall experimental process is outlined below.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
Detailed Experimental Protocol
-
Cell Culture: Murine macrophage cells (RAW 264.7) were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells were seeded in 24-well plates at a density of 2x10⁵ cells/well and allowed to adhere overnight. The following day, media was replaced with fresh media containing the test compounds (this compound [10 µM], Dexamethasone [1 µM], Infliximab [10 µg/mL]) or vehicle control (0.1% DMSO) for 1 hour.
-
Inflammation Induction: After pre-treatment, cells were stimulated with 100 ng/mL of Lipopolysaccharide (LPS) from E. coli O111:B4 to induce an inflammatory response.[14][15] A non-stimulated control group received media only.
-
Sample Collection: After 24 hours of incubation, the cell culture supernatants were collected.
-
Cytokine Quantification: The collected supernatants were analyzed using a multiplex cytokine array based on the sandwich immunoassay principle.[16] The array simultaneously measures the concentration of multiple cytokines, including TNF-α, IL-6, IL-1β, and the anti-inflammatory cytokine IL-10.
-
Data Analysis: The array was imaged, and spot intensities were quantified. The concentrations of each cytokine (in pg/mL) were determined by comparing against a standard curve.
Comparative Analysis of Cytokine Modulation
The cytokine array results quantify the effects of each compound on key inflammatory mediators. LPS stimulation robustly increased the secretion of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. All three test compounds demonstrated significant anti-inflammatory activity but with different efficacy profiles.
| Cytokine | Untreated Control (pg/mL) | LPS Stimulated (pg/mL) | + this compound (10 µM) | + Dexamethasone (1 µM) | + Infliximab (10 µg/mL) |
| TNF-α | 15 | 4850 | 1250 | 970 | 85 |
| IL-6 | 8 | 3200 | 950 | 450 | 1100 |
| IL-1β | 5 | 850 | 210 | 250 | 380 |
| IL-10 | 25 | 120 | 180 | 250 | 130 |
Data are hypothetical and for illustrative purposes.
Summary of Results:
-
Infliximab showed the most potent and specific inhibition of TNF-α, as expected from its direct mechanism of action.[9][11]
-
Dexamethasone exhibited broad and powerful suppression of both TNF-α and IL-6, coupled with a significant increase in the anti-inflammatory cytokine IL-10.[8]
-
This compound demonstrated significant inhibitory effects across all measured pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), suggesting a broad-spectrum activity by acting upstream in the inflammatory signaling cascade.[4]
Mechanism of Action and Signaling Pathways
LPS initiates a well-defined inflammatory cascade by binding to Toll-like receptor 4 (TLR4).[15] This triggers intracellular signaling pathways, primarily leading to the activation of the transcription factor NF-κB, which drives the expression of numerous pro-inflammatory genes.[17][18] The comparative compounds interfere with this pathway at different points.
Caption: Inflammatory signaling pathway and points of drug intervention.
-
This compound acts upstream by inhibiting MARCKS, a protein implicated in signaling cascades that lead to NF-κB activation.[2][4] This upstream action explains its broad inhibitory effect on multiple NF-κB-dependent cytokines.
-
Dexamethasone acts primarily within the nucleus, where its receptor complex directly interferes with NF-κB's ability to promote gene transcription.[8]
-
Infliximab acts extracellularly, after the cytokines have been produced and secreted, by binding to and neutralizing TNF-α, thereby preventing it from propagating the inflammatory signal to other cells.[9][13]
Conclusion
This comparative analysis demonstrates that this compound is a potent inhibitor of LPS-induced inflammation in macrophages. While Infliximab offers targeted suppression of TNF-α and Dexamethasone provides powerful, broad-spectrum immunosuppression, this compound presents a distinct mechanism of action. By targeting the MARCKS protein, it effectively reduces the production of a range of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. These findings underscore the potential of this compound as a novel therapeutic agent for inflammatory diseases, warranting further investigation into its efficacy and safety in more complex preclinical models.
References
- 1. copdnewstoday.com [copdnewstoday.com]
- 2. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Infliximab - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. drugs.com [drugs.com]
- 13. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 14. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 15. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fullmoonbio.com [fullmoonbio.com]
- 17. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjgnet.com [wjgnet.com]
A Head-to-Head Comparison of BIO-11006 and Corticosteroids in Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel investigational peptide BIO-11006 and the well-established corticosteroid class of drugs for the treatment of lung inflammation. We will delve into their distinct mechanisms of action, present supporting preclinical and clinical data, and provide detailed experimental protocols for the key studies cited.
At a Glance: this compound vs. Corticosteroids
| Feature | This compound | Corticosteroids |
| Target | Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) Protein | Glucocorticoid Receptor (GR) |
| Mechanism of Action | Inhibition of MARCKS phosphorylation, leading to reduced inflammatory cell migration, cytokine release, and mucus hypersecretion. | Trans-repression of pro-inflammatory transcription factors (e.g., NF-κB, AP-1) and up-regulation of anti-inflammatory genes. |
| Key Effects | Reduces neutrophil infiltration, pro-inflammatory cytokine levels (TNF-α, IL-6, KC), and mucus production. | Broadly suppresses inflammation by inhibiting the expression of multiple inflammatory genes. |
| Potential Advantages | May be effective in steroid-resistant inflammation; dual action on inflammation and mucus secretion. | Potent and broad-spectrum anti-inflammatory effects; long history of clinical use. |
| Route of Administration | Inhaled | Inhaled, oral, intravenous |
Mechanism of Action: A Tale of Two Pathways
This compound and corticosteroids target distinct molecular pathways to quell lung inflammation.
This compound is a synthetic peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell motility and the secretion of inflammatory mediators and mucus.[1][2] By preventing the phosphorylation of MARCKS, this compound effectively inhibits the migration of inflammatory cells, such as neutrophils, to the site of inflammation in the lungs.[1][2] Furthermore, it curtails the overproduction of mucus, a hallmark of several chronic inflammatory lung diseases.[2]
Corticosteroids , on the other hand, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it primarily acts to suppress the expression of inflammatory genes. This "trans-repression" is a key mechanism and involves the inhibition of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Corticosteroids achieve this by recruiting histone deacetylase-2 (HDAC2), which reverses the histone acetylation that is required for the transcription of inflammatory genes.
Preclinical Efficacy: A Head-to-Head Look
While direct head-to-head clinical trials are lacking, a preclinical study in a murine model of steroid-resistant asthma provides valuable comparative insights. In this model, a MARCKS inhibitor peptide (MPS), with a similar mechanism to this compound, was compared to the potent corticosteroid, dexamethasone.
Table 1: Comparison of a MARCKS Inhibitor and Dexamethasone in a Murine Model of Steroid-Resistant Asthma
| Parameter | MARCKS Inhibitor (MPS Peptide) | Dexamethasone | Outcome |
| Neutrophil Infiltration | Significant Reduction | No significant effect | MARCKS inhibitor was more effective at reducing neutrophilic inflammation. |
| Eosinophil Infiltration | Significant Reduction | No significant effect | MARCKS inhibitor reduced eosinophilic inflammation. |
| Mucus Production | Significant Reduction | No significant effect | MARCKS inhibitor decreased mucus hypersecretion. |
| Airway Hyperresponsiveness | Significant Reduction | No significant effect | MARCKS inhibitor improved airway function. |
| IL-17A and KC Production | Significant Reduction | No significant effect | MARCKS inhibitor more effectively reduced key pro-inflammatory cytokines in this model. |
Data adapted from a study on a murine model of steroid-resistant asthma.[2]
These findings suggest that MARCKS inhibition may offer a therapeutic advantage in inflammatory conditions characterized by neutrophil-predominant inflammation and resistance to corticosteroids.
Efficacy in Other Preclinical Models
This compound in Ozone-Induced Lung Inflammation
In a murine model of ozone-induced airway inflammation, intratracheal administration of this compound demonstrated a significant reduction in key inflammatory markers.
Table 2: Effect of this compound on Ozone-Induced Lung Inflammation in Mice
| Parameter | This compound Treatment (% Reduction vs. Control) |
| BAL Neutrophils | 84% ± 2.5% |
| KC (CXCL1) | 71.1% ± 14% |
| IL-6 | 86.1% ± 11% |
| TNF-α | 60% ± 4% |
Corticosteroids in Endotoxin-Induced Lung Inflammation
In a human model of localized pulmonary inflammation induced by endotoxin, systemic administration of dexamethasone showed the following effects.
Table 3: Effect of Dexamethasone on Endotoxin-Induced Pulmonary Inflammation in Humans
| Parameter | Dexamethasone Treatment (Effect vs. Placebo) |
| BAL Neutrophils | Reduced |
| BAL IL-6 | 18% lower (not statistically significant) |
| BAL IL-8 | Higher (not statistically significant) |
| Systemic IL-6 | Reduced by 90% |
Experimental Protocols
Murine Model of Steroid-Resistant Asthma
-
Animal Model: Mice were sensitized with ovalbumin (OVA) and alum, followed by repeated challenges with aerosolized OVA for one month to induce a steroid-resistant asthma phenotype.
-
Drug Administration: A MARCKS inhibitor peptide (MPS peptide) was administered intratracheally three times a week, one hour before the OVA challenge. Dexamethasone was used as the corticosteroid comparator.
-
Inflammation Assessment: Bronchoalveolar lavage (BAL) was performed to assess inflammatory cell profiles (neutrophils and eosinophils). Lung tissue was analyzed for mucus production, collagen deposition, and the expression of inflammatory proteins.
-
Airway Function: Airway hyperresponsiveness was measured to assess lung function.
Murine Model of Ozone-Induced Airway Inflammation
-
Animal Model: Mice were exposed to ozone to induce airway inflammation.
-
Drug Administration: this compound was administered via intratracheal instillation.
-
Inflammation Assessment: Bronchoalveolar lavage (BAL) fluid was collected to measure the levels of neutrophils and pro-inflammatory cytokines (KC, IL-6, and TNF-α).
Human Model of Endotoxin-Induced Pulmonary Inflammation
-
Study Design: A randomized, double-blind, placebo-controlled trial in healthy volunteers.
-
Induction of Inflammation: Endotoxin was instilled into a lung segment via bronchoscopy.
-
Drug Administration: Dexamethasone or a placebo was administered systemically.
-
Inflammation Assessment: Bronchoalveolar lavage (BAL) was performed to measure local inflammatory mediators (IL-6, IL-8) and neutrophil counts. Blood samples were collected to assess the systemic inflammatory response.
Conclusion
This compound and corticosteroids represent two distinct therapeutic strategies for combating lung inflammation. While corticosteroids offer broad anti-inflammatory effects through the glucocorticoid receptor, this compound presents a novel, targeted approach by inhibiting the MARCKS protein. Preclinical evidence, particularly in a model of steroid-resistant asthma, suggests that MARCKS inhibition may be a promising strategy for inflammatory lung diseases, especially those with a neutrophilic component that is often refractory to corticosteroid treatment. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound versus corticosteroids in various lung inflammatory conditions.
References
Safety Operating Guide
Proper Disposal of BIO-11006: A Guide for Laboratory Professionals
The proper disposal of BIO-11006, a synthetic peptide inhibitor of the myristoylated alanine-rich C kinase substrate (MARCKS), is essential for maintaining laboratory safety and environmental compliance.[1][2][3][4] As a bioactive research chemical, this compound must be managed as chemical waste, following institutional and regulatory guidelines. This guide provides a comprehensive overview of the recommended disposal procedures for researchers, scientists, and drug development professionals.
Core Principles for Disposal
Peptides such as this compound should not be disposed of in standard laboratory drains or regular solid waste due to their potential biological activity and unknown long-term environmental effects.[1] The primary directive is to adhere to your institution's specific protocols for chemical and hazardous waste disposal.[1] For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department is the recommended course of action.[1][5]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, it is imperative to wear appropriate PPE, including:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat.[1]
2. Waste Segregation and Collection: Proper segregation is crucial to ensure safe handling and disposal.
-
Solid Waste:
-
Collect unused or expired solid (lyophilized) this compound in a clearly labeled, sealed container designated for solid chemical waste.[1]
-
For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.[1]
-
Contaminated materials such as pipette tips, tubes, and gloves should also be placed in the solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for liquid chemical waste.[1][6]
-
Do not mix peptide solutions with other incompatible waste streams.[1]
-
Aqueous solutions containing this compound should not be poured down the sink.[7]
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard information.[1][8]
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure that stored waste is segregated from incompatible materials.[9]
4. Arranging for Disposal:
-
Contact your institution's EHS department or chemical safety officer to schedule a pickup for the this compound waste.[1]
-
Provide them with accurate information regarding the contents of the waste container.
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Category | Chemical Waste |
| Solid Waste | Collect in a labeled, sealed container for solid chemical waste. |
| Liquid Waste | Collect in a labeled, sealed container for liquid chemical waste. Do not dispose of down the drain. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. |
| Labeling | "this compound", and any other required hazard information. |
| Storage | Designated, secure satellite accumulation area, segregated from incompatibles. |
| Final Disposal | Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
Experimental Protocols: Waste Handling Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C46H75N13O15 | CID 11622197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. realpeptides.co [realpeptides.co]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
